Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
Description
BenchChem offers high-quality Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHQCGXMZJAGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
Introduction
Ethanone, 2-fluoro-1-(3-pyridinyl)-, also known as 2-fluoro-1-(pyridin-3-yl)ethanone or 3-pyridyl fluoroethyl ketone, is a fluorinated heterocyclic ketone. The introduction of a fluorine atom at the α-position to the carbonyl group is known to significantly alter the chemical and physical properties of the molecule, including its acidity, reactivity, and metabolic stability. Such modifications are of high interest in medicinal chemistry and drug development, as they can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthesis protocol, and a workflow for its preparation.
Chemical Structure and Properties
The chemical structure of Ethanone, 2-fluoro-1-(3-pyridinyl)- consists of a pyridine ring substituted at the 3-position with a fluoroacetyl group.
Molecular Structure:
-
IUPAC Name: 2-fluoro-1-(pyridin-3-yl)ethanone
-
Chemical Formula: C₇H₆FNO
-
Molecular Weight: 139.13 g/mol
Table 1: Physicochemical Properties of the Starting Material, 3-Acetylpyridine
| Property | Value | Reference |
| CAS Number | 350-03-8 | [1][2] |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | |
| Appearance | Yellow liquid | [3] |
| Boiling Point | 220 °C | |
| Melting Point | 11-13 °C | |
| Density | 1.102 g/mL at 25 °C |
Table 2: Predicted Physicochemical Properties of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
Note: These values are estimations based on the properties of similar compounds and the known effects of α-fluorination.
| Property | Predicted Value |
| Boiling Point | ~180-200 °C |
| Density | ~1.2-1.3 g/cm³ |
| pKa of α-proton | ~17-19 |
| Appearance | Colorless to light yellow oil/solid |
Experimental Protocols
The synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)- can be envisioned via the direct α-fluorination of its precursor, 3-acetylpyridine. A common method for such a transformation is the use of an electrophilic fluorinating agent.
Proposed Synthesis: Electrophilic α-Fluorination of 3-Acetylpyridine
This protocol describes a general procedure for the α-fluorination of a ketone using N-Fluorobenzenesulfonimide (NFSI), a common electrophilic fluorinating agent.
Materials:
-
3-Acetylpyridine (1.0 eq)
-
N-Fluorobenzenesulfonimide (NFSI, 1.1 eq)
-
Sodium tert-butoxide (NaOtBu, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, round-bottom flask is charged with 3-acetylpyridine (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. Sodium tert-butoxide (1.1 eq) is added portion-wise, and the resulting mixture is stirred for 30 minutes at -78 °C to allow for the formation of the corresponding enolate.
-
Fluorination: A solution of N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Logical and Experimental Workflow Visualization
The following diagrams illustrate the proposed synthetic pathway for Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Caption: Proposed synthesis workflow for Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with Ethanone, 2-fluoro-1-(3-pyridinyl)-. However, the pyridine scaffold is a common feature in many bioactive molecules, and the introduction of fluorine can modulate their interaction with biological targets. It is plausible that this compound could be investigated for a range of activities, including as an inhibitor of enzymes where an electrophilic ketone might interact with active site residues. The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[4] Derivatives of 3-acetylpyridine have been noted for their use in creating compounds with antibacterial properties.[5][6] Further research would be required to elucidate any potential biological effects and mechanisms of action.
Should a biological target be identified, a hypothetical signaling pathway could be visualized as follows.
Caption: Hypothetical inhibitory action on a signaling pathway.
References
- 1. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]
- 2. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone | 33284-17-2 | Benchchem [benchchem.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
In-Depth Technical Guide: 2-fluoro-1-(pyridin-3-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-fluoro-1-(pyridin-3-yl)ethanone is a fluorinated derivative of 3-acetylpyridine. The introduction of a fluorine atom at the α-position of the ketone is expected to significantly influence its physicochemical and biological properties. α-Haloketones are versatile synthetic intermediates, and their fluorinated analogues are of particular interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and altered acidity. This document aims to provide a predictive overview of the physical properties, a potential synthetic route, and expected spectral characteristics of 2-fluoro-1-(pyridin-3-yl)ethanone.
Predicted Physical Properties
The physical properties of 2-fluoro-1-(pyridin-3-yl)ethanone are predicted based on the known properties of the parent compound, 1-(pyridin-3-yl)ethanone, and its other α-halogenated derivatives.
Table 1: Comparative Physical Properties of α-Substituted-1-(pyridin-3-yl)ethanones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form (at STP) | Melting Point (°C) | Boiling Point (°C) |
| 1-(Pyridin-3-yl)ethanone[1] | C₇H₇NO | 121.14 | Liquid | 8-10 | 220 |
| 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride[2] | C₇H₇Cl₂NO | 192.04 | Solid | 168-172 (dec.) | Not available |
| 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide | C₇H₇Br₂NO | 280.95 | Solid | 185-190 (dec.) | Not available |
| 2-Fluoro-1-(pyridin-3-yl)ethanone (Predicted) | C₇H₆FNO | 139.13 | Liquid to Low-Melting Solid | < 25 | ~190-210 |
Note: The properties for the chloro and bromo derivatives are for their hydrochloride/hydrobromide salts, which significantly increases their melting points. The free bases are expected to have lower melting points. The predicted boiling point of the fluoro derivative is expected to be slightly lower than the parent compound due to the high electronegativity and relatively small size of fluorine influencing intermolecular forces.
Proposed Synthesis and Experimental Workflow
The most plausible route for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone is the direct α-fluorination of 1-(pyridin-3-yl)ethanone using an electrophilic fluorinating agent.
Proposed Experimental Protocol: Electrophilic Fluorination
Reaction Scheme:
Reagents and Materials:
-
1-(Pyridin-3-yl)ethanone
-
Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor™ (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-fluoro-1-(pyridin-3-yl)ethanone.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Predicted Spectral Properties
The spectral characteristics of 2-fluoro-1-(pyridin-3-yl)ethanone are predicted based on the known spectra of related compounds and the expected influence of the α-fluoro substituent.
Table 2: Predicted Spectral Data for 2-fluoro-1-(pyridin-3-yl)ethanone
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~4.8-5.2 (d, JHF ≈ 48 Hz, 2H, -CH ₂F), ~7.4-8.8 (m, 4H, Pyridyl-H ) |
| ¹³C NMR | δ (ppm): ~80-85 (d, JCF ≈ 180-200 Hz, -C H₂F), ~123-155 (m, 5C, Pyridyl-C ), ~190-195 (d, JCF ≈ 20-25 Hz, C =O) |
| ¹⁹F NMR | δ (ppm): ~ -220 to -240 (t, JHF ≈ 48 Hz) |
| IR (Infrared) | ν (cm⁻¹): ~1700-1720 (C=O stretch), ~1050-1150 (C-F stretch), ~1580-1600 (C=C/C=N stretch of pyridine ring) |
| Mass Spec (EI) | m/z (%): 139 (M⁺), 111 ([M-CO]⁺), 106 ([M-CH₂F]⁺), 78 (Pyridyl fragment) |
Predicted Mass Spectrometry Fragmentation
The presence of the fluorine atom and the pyridyl ring will dictate the fragmentation pattern in mass spectrometry.
References
In-depth Technical Guide on 1-(3-fluoropyridin-4-yl)ethan-1-one (CAS number 87674-21-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the compound 1-(3-fluoropyridin-4-yl)ethan-1-one, identified by CAS number 87674-21-3. This molecule, also known in research literature as 10-F05, has emerged as a promising antibacterial agent with a novel mechanism of action. Additionally, its structural motifs suggest potential interactions with other therapeutic targets, such as Cdc7 kinase, warranting further investigation. This document consolidates available data on its physicochemical characteristics, provides a detailed synthesis protocol, and elaborates on its biological functions, including its mechanism of action and relevant signaling pathways. Experimental protocols for key biological assays are also detailed to facilitate further research and development.
Chemical and Physical Properties
1-(3-fluoropyridin-4-yl)ethan-1-one is a fluorinated pyridine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 87674-21-3 | [1][2] |
| Molecular Formula | C₇H₆FNO | [2] |
| Molecular Weight | 139.13 g/mol | [2] |
| IUPAC Name | 1-(3-fluoropyridin-4-yl)ethanone | [2] |
| Synonyms | 3-Fluoro-4-acetylpyridine, 4-Acetyl-3-fluoropyridine, Ethanone, 1-(3-fluoro-4-pyridinyl)- | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 199 °C at 760 mmHg | [2] |
| Density | 1.175 g/cm³ | [2] |
| Flash Point | 74 °C | [2] |
| Purity | ≥98.0% | [3] |
| Storage Temperature | 2-8°C in an inert atmosphere |
Synthesis Protocol
A detailed experimental protocol for the synthesis of 1-(3-fluoropyridin-4-yl)ethan-1-one can be adapted from the synthesis of similar fluoropyridine compounds. The following is a representative procedure based on nucleophilic aromatic substitution on a pyridine N-oxide precursor.
Reaction Scheme:
Materials:
-
3-Bromo-4-acetylpyridine N-oxide
-
Tetrabutylammonium fluoride (TBAF)
-
Dimethyl sulfoxide (DMSO)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Fluorination: To a solution of 3-bromo-4-acetylpyridine N-oxide in DMSO, add TBAF (0.5 equivalents) at room temperature. Stir the reaction mixture for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-fluoro-4-acetylpyridine N-oxide.
-
Reduction: Dissolve the purified 3-fluoro-4-acetylpyridine N-oxide in methanol and add a catalytic amount of 10% Pd/C. Stir the suspension under a hydrogen atmosphere (1 atm) for 10-20 minutes.
-
Final Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 1-(3-fluoropyridin-4-yl)ethan-1-one.[4]
Biological Activity and Mechanism of Action
Antibacterial Activity
1-(3-fluoropyridin-4-yl)ethan-1-one, referred to as 10-F05 in antibacterial studies, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It has been identified as a covalent inhibitor that targets specific cysteine residues in bacterial proteins.
Quantitative Antibacterial Data (MIC Values):
| Bacterial Strain | MIC Range (µg/mL) |
| Escherichia coli | Data not publicly available |
| Staphylococcus aureus | Data not publicly available |
| Pseudomonas aeruginosa | Data not publicly available |
| Klebsiella pneumoniae | Data not publicly available |
Mechanism of Action: Covalent Inhibition of FabH and MiaA
The primary mechanism of antibacterial action for 1-(3-fluoropyridin-4-yl)ethan-1-one is the covalent modification of two key bacterial enzymes: β-ketoacyl-acyl carrier protein synthase III (FabH) and tRNA prenyltransferase (MiaA).
-
FabH: This enzyme is crucial for the initiation of the bacterial fatty acid synthesis (FAS-II) pathway. 1-(3-fluoropyridin-4-yl)ethan-1-one covalently binds to a cysteine residue (Cys112 in S. flexneri) in the active site of FabH, leading to its inactivation. This disrupts the production of essential fatty acids, ultimately inhibiting bacterial growth.
-
MiaA: This enzyme is involved in the modification of transfer RNA (tRNA), specifically the prenylation of adenosine at position 37 of tRNAs that recognize codons starting with uridine. This modification is critical for translational fidelity and efficiency. Covalent modification of a cysteine residue (Cys273 in S. flexneri) in MiaA by the compound impairs its ability to bind to its tRNA substrate, leading to decreased bacterial stress resistance and virulence.
Potential as a Cdc7 Kinase Inhibitor
The chemical scaffold of 1-(3-fluoropyridin-4-yl)ethan-1-one is found in compounds that have been investigated as inhibitors of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication and is a potential target for anticancer therapies. However, there is currently no publicly available quantitative data (e.g., IC50 values) to confirm the potent and direct inhibition of Cdc7 by 1-(3-fluoropyridin-4-yl)ethan-1-one. Further investigation is required to validate this potential activity.
Signaling Pathways and Experimental Workflows
Bacterial Fatty Acid Synthesis Pathway (FabH)
The following diagram illustrates the role of FabH in the initiation of the bacterial fatty acid synthesis pathway and its inhibition by 1-(3-fluoropyridin-4-yl)ethan-1-one.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the mechanism of antimicrobial action of the gold(I) compound auranofin in Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-fluoro-1-(pyridin-3-yl)ethanone: A Technical Guide
This technical whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectroscopic characteristics of 2-fluoro-1-(pyridin-3-yl)ethanone.
Predicted Spectroscopic Data
The introduction of a fluorine atom alpha to the carbonyl group is expected to significantly influence the electronic environment of the molecule, which will be reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for ¹H, ¹³C, and ¹⁹F NMR spectra. Predictions are based on the known spectra of 3-acetylpyridine and the established effects of α-fluorination.
Table 1: Predicted ¹H NMR Data for 2-fluoro-1-(pyridin-3-yl)ethanone
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~5.5 - 6.0 | Doublet | ~48 Hz (²JHF) | -CH₂F |
| ~7.5 - 7.6 | Doublet of Doublets | ~8 Hz, ~5 Hz | Pyridine H-5 |
| ~8.3 - 8.4 | Doublet of Triplets | ~8 Hz, ~2 Hz | Pyridine H-4 |
| ~8.8 - 8.9 | Doublet of Doublets | ~5 Hz, ~2 Hz | Pyridine H-6 |
| ~9.2 - 9.3 | Doublet | ~2 Hz | Pyridine H-2 |
Table 2: Predicted ¹³C NMR Data for 2-fluoro-1-(pyridin-3-yl)ethanone
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~85 - 90 | Doublet | ~180-200 Hz (¹JCF) | -CH₂F |
| ~124 - 125 | Singlet | - | Pyridine C-5 |
| ~132 - 133 | Doublet | ~2-5 Hz (³JCF) | Pyridine C-3 |
| ~136 - 137 | Singlet | - | Pyridine C-4 |
| ~150 - 151 | Singlet | - | Pyridine C-6 |
| ~154 - 155 | Singlet | - | Pyridine C-2 |
| ~190 - 195 | Doublet | ~20-25 Hz (²JCF) | C=O |
Table 3: Predicted ¹⁹F NMR Data for 2-fluoro-1-(pyridin-3-yl)ethanone
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -220 to -230 | Triplet | ~48 Hz (²JHF) | -CH₂F |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl and C-F bonds.
Table 4: Predicted IR Absorption Bands for 2-fluoro-1-(pyridin-3-yl)ethanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2900 | Weak | Aliphatic C-H stretch |
| ~1710 - 1730 | Strong | C=O stretch (ketone) |
| ~1580, 1470, 1420 | Medium-Strong | Pyridine ring C=C and C=N stretches |
| ~1100 - 1000 | Strong | C-F stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Key Mass Spectrometry Fragments for 2-fluoro-1-(pyridin-3-yl)ethanone
| m/z | Proposed Fragment |
| 139 | [M]⁺ (Molecular Ion) |
| 106 | [M - CH₂F]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 51 | [C₄H₃]⁺ |
Experimental Protocols
The following are detailed, standard methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-fluoro-1-(pyridin-3-yl)ethanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or equivalent).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -50 to -250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
-
GC-MS Method (if applicable):
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI fragmentation of 2-fluoro-1-(pyridin-3-yl)ethanone.
Technical Guide: Solubility Profile of Ethanone, 2-fluoro-1-(3-pyridinyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanone, 2-fluoro-1-(3-pyridinyl)-, a fluorinated derivative of 3-acetylpyridine, is a compound of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its solubility in common laboratory solvents, are critical for its handling, formulation, and biological screening. This technical guide provides an overview of the expected solubility of this compound based on structurally similar molecules and outlines a detailed experimental protocol for the quantitative determination of its thermodynamic solubility.
Solubility Data
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility |
| Water | H₂O | 80.1 | Soluble |
| Ethanol | C₂H₅OH | 24.6 | Soluble |
| Methanol | CH₃OH | 32.7 | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | Highly Soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 36.7 | Highly Soluble |
| Acetonitrile | CH₃CN | 37.5 | Soluble |
| Acetone | (CH₃)₂CO | 20.7 | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Sparingly Soluble to Soluble |
| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Sparingly Soluble to Soluble |
Note: The expected solubility is a qualitative estimation based on the properties of structurally related compounds. Quantitative determination requires experimental validation as outlined in the protocol below.
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol details the "shake-flask" method, a widely accepted approach for determining the thermodynamic solubility of a compound.[2]
Materials and Equipment
-
Ethanone, 2-fluoro-1-(3-pyridinyl)- (solid form)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Ethanone, 2-fluoro-1-(3-pyridinyl)- to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[2]
-
Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of Ethanone, 2-fluoro-1-(3-pyridinyl)-.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of Ethanone, 2-fluoro-1-(3-pyridinyl)-.
References
"Molecular weight and formula of 2-fluoro-1-(3-pyridinyl)ethanone"
This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential areas of application for 2-fluoro-1-(3-pyridinyl)ethanone, a compound of interest for researchers and professionals in drug development and medicinal chemistry.
Core Molecular Data
2-fluoro-1-(3-pyridinyl)ethanone is a derivative of 1-(3-pyridinyl)ethanone, also known as 3-acetylpyridine. The introduction of a fluorine atom into the acetyl group significantly influences the molecule's electronic properties, which can in turn affect its reactivity and biological activity.
| Property | Value | Source |
| Chemical Formula | C₇H₆FNO | Calculated |
| Molecular Weight | 139.13 g/mol | Calculated |
| Base Compound Formula | C₇H₇NO | [1][2] |
| Base Compound Molecular Weight | 121.14 g/mol | [1][2] |
Synthetic Protocol
Objective: To synthesize 2-fluoro-1-(3-pyridinyl)ethanone from 1-(3-pyridinyl)ethanone via electrophilic fluorination.
Materials:
-
1-(3-pyridinyl)ethanone
-
A suitable electrophilic fluorinating agent (e.g., Selectfluor™)
-
An appropriate aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Acid or base catalyst (if required)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Methodology:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 1-(3-pyridinyl)ethanone in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Gradually add the electrophilic fluorinating agent to the solution at a controlled temperature. The reaction may be performed at room temperature or require cooling depending on the reactivity of the chosen fluorinating agent.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of completion.
-
Work-up: Upon completion, quench the reaction by adding a suitable quenching agent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system to yield pure 2-fluoro-1-(3-pyridinyl)ethanone.
Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).
Potential Biological Significance and Signaling Pathways
Specific studies on the biological activity and associated signaling pathways of 2-fluoro-1-(3-pyridinyl)ethanone are not extensively documented. However, the pyridine moiety is a common scaffold in medicinal chemistry, and related pyridine-containing compounds have shown a range of biological activities.[6][7][8] For instance, some pyridine derivatives have been investigated for their potential as anticancer agents by targeting signaling pathways involving kinases such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[6] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making 2-fluoro-1-(3-pyridinyl)ethanone a candidate for screening in various biological assays.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the proposed synthesis of 2-fluoro-1-(3-pyridinyl)ethanone.
Caption: A generalized workflow for the synthesis of 2-fluoro-1-(3-pyridinyl)ethanone.
References
- 1. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]
- 2. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]
- 8. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]
Technical Guide to the Safe Handling of 2-Fluoro-1-(3-pyridinyl)ethanone and Related Compounds
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for "Ethanone, 2-fluoro-1-(3-pyridinyl)-". This guide has been compiled using data from structurally similar compounds and should be used as a precautionary reference. Researchers, scientists, and drug development professionals are advised to handle the specified compound with the utmost care, assuming it may possess hazards similar to its analogues. All laboratory work should be conducted by trained personnel in a controlled environment.
Executive Summary
This technical guide provides an in-depth overview of the potential hazards, safety precautions, and emergency procedures relevant to "Ethanone, 2-fluoro-1-(3-pyridinyl)-". Due to the absence of specific data for this compound, this document synthesizes information from the Safety Data Sheets of several closely related analogues. These include various fluorinated and pyridinyl-containing ethanone derivatives. The information herein is intended to guide laboratory personnel in implementing safe handling practices. All quantitative data is presented in tabular format for clarity, and logical workflows for safety procedures are visualized using diagrams.
Hazard Identification and Classification
Based on data from analogous compounds, "Ethanone, 2-fluoro-1-(3-pyridinyl)-" should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Oral Toxicity
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) , primarily affecting the respiratory system.
The GHS hazard classifications for related compounds suggest that "Ethanone, 2-fluoro-1-(3-pyridinyl)-" may warrant a "Warning" or "Danger" signal word.
Hazard Statements for Analogous Compounds
| Hazard Statement | Description | Associated Analogues |
| H302 | Harmful if swallowed. | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone, 1-(2-Fluorophenyl)ethanone |
| H315 | Causes skin irritation. | Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)-, 3-Acetylpyridine, 1-(3-Fluoropyridin-4-yl)ethanone |
| H319 | Causes serious eye irritation. | Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)-, 3-Acetylpyridine, 1-(3-Fluoropyridin-4-yl)ethanone |
| H335 | May cause respiratory irritation. | Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)-, 1-(3-Fluoropyridin-4-yl)ethanone |
Physicochemical and Toxicological Data
The following tables summarize key quantitative data from related molecules. This information is crucial for risk assessment and the design of safe experimental protocols.
Physicochemical Properties of Analogous Compounds
| Property | 1-(2-Fluorophenyl)ethanone | Ethanone, 1-(3-fluoro-4-pyridinyl)- |
| CAS Number | 445-27-2 | 87674-21-3 |
| Molecular Formula | C8H7FO | C7H6FNO |
| Molecular Weight | 138.14 g/mol | 139.13 g/mol |
| Boiling Point | 82 - 83 °C @ 10 mmHg[1] | 199 °C |
| Flash Point | 61 °C[1] | 74 °C |
| Density | 1.137 g/cm³[1] | 1.175 g/cm³ |
| Appearance | Light yellow liquid[1] | Colorless to light yellow liquid |
Toxicological Data
Specific toxicological data such as LD50 and LC50 values are not available for "Ethanone, 2-fluoro-1-(3-pyridinyl)-". For a related compound, 3-Acetylpyridine (Ethanone, 1-(3-pyridinyl)-), it is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3)[2]. All work with "Ethanone, 2-fluoro-1-(3-pyridinyl)-" should be conducted with the assumption of similar or greater toxicity.
Experimental Protocols and Safe Handling
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this and related compounds.
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3]. For some analogues, refrigeration is recommended to maintain product quality[2]. An inert atmosphere may also be required for long-term storage.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray[2]. Ensure adequate ventilation and use only in a chemical fume hood[2]. Wash hands thoroughly after handling[3].
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases[2].
Emergency Procedures
A clear and well-rehearsed emergency response plan is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Accidental Release Measures
In the event of a spill, a structured response is necessary to mitigate exposure and environmental contamination.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.
Conclusion
References
The Rising Prominence of Fluorinated Pyridine Compounds in Modern Drug Discovery: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a versatile core for drug design. In recent decades, the strategic incorporation of fluorine atoms into these pyridine-based structures has emerged as a pivotal strategy in modern drug discovery.
Fluorination profoundly alters the physicochemical properties of parent molecules. The high electronegativity and small atomic radius of fluorine can enhance metabolic stability, improve binding affinity to biological targets, increase lipophilicity for better membrane permeability, and modulate the pKa of nearby functional groups. These modifications often lead to superior pharmacokinetic and pharmacodynamic profiles, including enhanced potency, selectivity, and bioavailability. Consequently, fluorinated pyridine derivatives have been successfully developed and investigated for a wide array of therapeutic applications, including oncology, infectious diseases, and neurology.
This technical guide provides an in-depth overview of the biological activities of fluorinated pyridine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows to support ongoing research and development efforts.
Anticancer Activity
Fluorinated pyridine derivatives exhibit potent antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like kinases that regulate cell signaling pathways essential for tumor growth, proliferation, and angiogenesis.
Quantitative Anticancer Data
The cytotoxic effects of various fluorinated pyridine compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The data below summarizes the activity of representative compounds against several human cancer cell lines.
| Compound Class/Name | Target Cell Line(s) | IC50 Value (µM) | Reference Compound |
| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 | Not Specified |
| Pyridine Derivative (Compound H42) | SKOV3 (Ovarian Cancer) | 0.87 | Not Specified |
| Pyridine Derivative (Compound H42) | A2780 (Ovarian Cancer) | 5.4 | Not Specified |
| Pyridine-Urea Derivative (Compound 35) | HepG2 (Liver Cancer) | 4.25 - 12.83 (range for potent derivatives) | Not Specified |
| Pyridine-Urea Derivative (Compound 36) | MCF-7 (Breast Cancer) | 4.25 - 12.83 (range for potent derivatives) | Not Specified |
| Furo[2,3-b]pyridine Derivative (6g) | Neuro-2a, Hela, A549, COLO 205 | <25 (Active, specific value not provided) | Not Specified |
| Furo[2,3-b]pyridine Derivative (10a) | Neuro-2a, Hela, A549, COLO 205 | <25 (Active, specific value not provided) | Not Specified |
| Pt(II) Complex (Compound 2a) | HepG2 (Liver Cancer) | 3.26 | Cisplatin (3.67) |
| Pt(II) Complex (Compound 2a) | MCF-7 (Breast Cancer) | 6.94 | Cisplatin (5.20) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Detailed Protocol:
-
Cell Plating:
-
Harvest and count the cells, ensuring viability is >90%.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated pyridine test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, achieving a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. Protect the plate from light.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a specialized SDS-based solution) to each well to dissolve the crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualization: General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening compounds for anticancer activity.
Kinase Inhibition
A primary mechanism through which fluorinated pyridines exert their anticancer effects is by inhibiting protein kinases. These enzymes are critical regulators of signaling pathways that control cell proliferation, survival, and angiogenesis. Overactivation of these pathways is a hallmark of many cancers.
Sorafenib: A Case Study in Multi-Kinase Inhibition
Sorafenib (Nexavar®) is an FDA-approved oral multi-kinase inhibitor containing a fluorinated pyridine moiety. It is used to treat advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma. Sorafenib has a dual mechanism of action: it inhibits tumor cell proliferation and reduces tumor angiogenesis.
-
Inhibition of Tumor Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway by inhibiting intracellular serine/threonine kinases like RAF-1 and mutant B-RAF.
-
Inhibition of Angiogenesis: It blocks cell surface tyrosine kinase receptors such as VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for the formation of new blood vessels that supply tumors.
Quantitative Kinase Inhibition Data
The inhibitory potency of fluorinated pyridine compounds against specific kinases is a key determinant of their therapeutic potential.
| Compound Class/Name | Target Kinase(s) | IC50 Value (nM) |
| Imidazo[4,5-b]pyridine (Cpd 26) | VRK1 | 150 |
| Pyridopyrimidinone (Cpd 7) | PI3K (cellular) | 98.8 |
| Pyridopyrimidinone (Cpd 7) | mTOR (cellular) | 197.9 |
| Fluorinated Indazole (Cpd 52) | ROCK1 | 14 |
| Fluorinated Indazole (Cpd 51) | ROCK1 | 2500 |
Visualization: Sorafenib's Dual Mechanism of Action
This diagram illustrates the key signaling pathways inhibited by the fluorinated pyridine-containing drug, Sorafenib.
Experimental Protocol: General Kinase Inhibition Assay
Kinase activity assays are essential for determining the potency (e.g., IC50) of inhibitor compounds. These assays typically measure the transfer of a phosphate group from ATP to a substrate.
Principle: The assay quantifies kinase activity by detecting either the consumption of ATP or the formation of ADP. Luminescence-based assays, such as ADP-Glo™, are common. In this system, after the kinase reaction, remaining ATP is depleted. Then, the ADP generated is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.
Detailed Protocol (based on ADP-Glo™ principle):
-
Reagent Preparation:
-
Prepare kinase buffer, ATP solution, and substrate solution. The optimal concentrations of each will depend on the specific kinase being assayed.
-
Prepare serial dilutions of the fluorinated pyridine inhibitor compound in the appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the kinase enzyme to wells containing the diluted inhibitor compounds or vehicle control.
-
Allow a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding an "ADP-Glo™ Reagent". Incubate for approximately 40 minutes at room temperature.
-
Add a "Kinase Detection Reagent" to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Antimicrobial and Antiviral Activity
The unique properties conferred by fluorine also make fluorinated pyridine compounds promising candidates for combating infectious diseases. They have shown efficacy against various bacterial, fungal, and viral pathogens.
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the compound that prevents visible in vitro growth of a microorganism.
| Compound Class/Name | Target Microorganism(s) | MIC Value (µg/mL) | Reference Drug (MIC) |
| 4-Trifluoromethylpyridine Nucleosides (4-7) | S. aureus, B. infantis, E. coli, S. maltophilia | 1.3 - 4.9 | Amoxicillin (1.0-2.0) |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone (7j) | Gram-positive bacteria | 0.25 | Linezolid (>2.0) |
| Nicotinoyl thioureas (30-34) | S. aureus, E. faecalis, E. coli, P. aeruginosa | 31.25 - 62.5 | Not Specified |
Antiviral Potential
Recent studies have highlighted the potential of fluorinated pyridine hybrids as antiviral agents. For instance, a series of benzothiazolyl-pyridine hybrids demonstrated significant activity against the H5N1 influenza virus and SARS-CoV-2. Compound 8h , which features a trifluoromethyl group, showed 93% inhibition of the H5N1 virus at a concentration of 0.5 µmol/µL and an IC50 of 3.669 µM against SARS-CoV-2.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that inhibits visible growth (i.e., turbidity) is recorded as the MIC.
Detailed Protocol:
-
Preparation of Inoculum:
-
Culture the target bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight.
-
Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the test wells.
-
-
Compound Dilution in Microplate:
-
In a sterile 96-well microtiter plate, add 50-100 µL of sterile broth to each well.
-
Add the test compound to the first well and perform a two-fold serial dilution across the plate, leaving the last wells as controls.
-
Controls should include: a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
-
Inoculation and Incubation:
-
Add a defined volume of the standardized bacterial suspension to each well (except the sterility control) to achieve the final inoculum concentration.
-
Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.
-
-
MIC Determination:
-
After incubation, examine the plate visually for turbidity. A plate reader can also be used to measure absorbance (e.g., at 600 nm) for a more quantitative assessment.
-
The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive growth control we
-
The Elusive 2-Fluoro-1-(pyridin-3-yl)ethanone: A Technical Review of its Proximal Analogs
Introduction
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The pyridinyl ethanone moiety, in particular, serves as a versatile building block for a range of biologically active compounds. This technical guide addresses the discovery and history of 2-fluoro-1-(pyridin-3-yl)ethanone. However, a comprehensive search of scientific literature and chemical databases reveals a notable scarcity of information on this specific monofluorinated compound. In contrast, its di- and trifluoro-analogs, namely 2,2-difluoro-1-(pyridin-3-yl)ethanone and 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone, are well-documented. This guide, therefore, provides an in-depth review of these closely related and more extensively studied compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
The introduction of fluorine atoms to the acetyl group of 1-(pyridin-3-yl)ethanone significantly alters its electronic and physical properties. The high electronegativity of fluorine leads to a pronounced inductive effect, influencing the reactivity of the carbonyl group and the overall molecule.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,2-Difluoro-1-(pyridin-3-yl)ethanone | 155557-13-4 | C₇H₅F₂NO | 157.12 |
| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone | 33284-21-8 | C₇H₄F₃NO | 175.11 |
| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl | 1588441-22-8 | C₇H₅ClF₃NO | 211.57 |
Synthesis and Experimental Protocols
The synthesis of fluorinated pyridinyl ethanones typically involves the reaction of a pyridine-derived nucleophile with an electrophilic fluorine source or a fluorinated building block.
General Synthetic Workflow
The synthesis of these compounds often follows a general workflow starting from a suitable pyridine derivative.
Caption: General synthetic workflow for fluorinated 1-(pyridin-3-yl)ethanones.
Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate or trifluoroacetic anhydride
-
Anhydrous reaction vessel under inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-bromopyridine in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically warmed gently to start the reaction and then maintained at reflux until the magnesium is consumed.
-
Trifluoroacetylation: The freshly prepared 3-pyridylmagnesium bromide solution is cooled in an ice bath. A solution of ethyl trifluoroacetate or trifluoroacetic anhydride in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone.
Applications in Medicinal Chemistry
The introduction of di- or trifluoromethyl groups into the pyridinyl ethanone scaffold has significant implications for its potential biological activity. These groups can enhance metabolic stability by blocking sites of oxidation and can also modulate the binding affinity of the molecule to biological targets through altered electronic and lipophilic properties.
While specific signaling pathways directly involving 2-fluoro-1-(pyridin-3-yl)ethanone or its di- and trifluoro-analogs are not explicitly detailed in the available literature, compounds containing the pyridinyl ethanone core are known to interact with various biological targets.
Caption: Potential biological interactions of fluorinated pyridinyl ethanones.
Conclusion
The investigation into the discovery and history of 2-fluoro-1-(pyridin-3-yl)ethanone reveals a significant lack of available data for this specific monofluorinated compound. However, a wealth of information exists for its di- and trifluorinated analogs, 2,2-difluoro- and 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone. These compounds serve as important building blocks in medicinal chemistry, with the fluorine substituents playing a crucial role in modulating their chemical and biological properties. The synthetic routes to these analogs are established, and their potential as scaffolds for various therapeutic agents is an active area of research. This technical guide provides a foundational understanding of these fluorinated pyridinyl ethanones, offering valuable insights for scientists and researchers in the field of drug discovery and development. Further research is warranted to explore the synthesis and potential applications of the elusive monofluorinated analog.
Methodological & Application
Synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: Ethanone, 2-fluoro-1-(3-pyridinyl)-, also known by its Chemical Abstracts Index name (9CI), is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the α-position to the carbonyl group can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can alter pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
Significance in Drug Discovery: The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates. The addition of a fluorine atom to this scaffold can enhance pharmacokinetic properties, such as membrane permeability and resistance to metabolic degradation.[2]
Potential Applications: α-Fluoroketones are recognized as a class of compounds with potential as irreversible inhibitors of cysteine proteases.[3] The electrophilic nature of the carbon bearing the fluorine atom makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of an enzyme, leading to covalent modification and inactivation. This mechanism is of interest for developing targeted therapies for various diseases, including cancer, infectious diseases, and inflammatory disorders. While the specific biological activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- has not been extensively reported in publicly available literature, its structural motifs suggest potential utility in the following areas:
-
Enzyme Inhibition: As a potential cysteine protease inhibitor.
-
Scaffold for Library Synthesis: As a key intermediate for the synthesis of more complex drug candidates. The ketone and the pyridine ring offer multiple points for chemical modification.
-
Probing Biological Systems: As a chemical probe to study the role of specific enzymes in biological pathways.
The synthesis of this compound provides a valuable tool for researchers to explore these potential applications and to advance the development of novel therapeutics.
Synthetic Pathway Overview
The synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)- is proposed as a two-step process. The first step involves the synthesis of the precursor, 1-(3-pyridinyl)ethanone (also known as 3-acetylpyridine). The second step is the direct electrophilic α-fluorination of this ketone using a modern fluorinating agent.
Caption: Figure 1. Proposed synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-pyridinyl)ethanone
This protocol is adapted from a procedure published in Organic Syntheses for the preparation of a derivative of 3-acetylpyridine and outlines the synthesis of the precursor ketone.[4]
Materials:
-
3-Acetylpyridine
-
Ethanol
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate (EtOAc)
Equipment:
-
250-mL three-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Thermocouple thermometer probe
-
Heating mantle
-
Sintered-glass funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250-mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, combine 3-acetylpyridine (12.1 g, 100 mmol), ethanol (100 mL), and hydroxylamine hydrochloride (11.85 g, 170 mmol).
-
Reaction: Heat the mixture to 55 °C. Prepare a solution of sodium carbonate (7.46 g, 70 mmol) in water (20 mL) and add it dropwise to the reaction mixture over 10 minutes. The temperature will rise to approximately 62 °C. Maintain the reaction at 60 °C with stirring for 2.5 hours.
-
Work-up: After the reaction is complete, cool the mixture and filter it through a sintered-glass funnel to remove inorganic salts. Wash the solid residue with ethanol (2 x 20 mL).
-
Isolation: Combine the filtrates and concentrate them using a rotary evaporator. To the solid residue, add water (250 mL) and heat to 70 °C to dissolve. Allow the solution to cool slowly to room temperature to crystallize the product, (E)-1-pyridin-3-yl-ethanone oxime.
-
Purification: Isolate the crystals by filtration, wash with water (2 x 15 mL), and dry under vacuum. The oxime can then be hydrolyzed back to the ketone, 1-(3-pyridinyl)ethanone, using standard methods (e.g., acid-catalyzed hydrolysis).
Protocol 2: Synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)-
This protocol is a generalized procedure for the α-fluorination of an aryl ketone using Selectfluor®, based on established methodologies for similar substrates.[5] Optimization may be required for this specific substrate.
Materials:
-
1-(3-pyridinyl)ethanone
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Equipment:
-
100-mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 1-(3-pyridinyl)ethanone (1.21 g, 10 mmol) and anhydrous acetonitrile (40 mL).
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (3.90 g, 11 mmol, 1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure. Partition the resulting residue between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, Ethanone, 2-fluoro-1-(3-pyridinyl)-.[6]
Data Presentation
Table 1: Summary of Reagents and Expected Outcome for the Synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)-
| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Expected Product | Expected Yield (%) |
| 1 | 3-Acetylpyridine | 121.14 | 100 | 1.0 | 1-(3-pyridinyl)ethanone | >80 |
| 2 | 1-(3-pyridinyl)ethanone | 121.14 | 10 | 1.0 | Ethanone, 2-fluoro-1-(3-pyridinyl)- | 60-80 |
| 2 | Selectfluor® | 354.26 | 11 | 1.1 |
Note: Yields are estimates based on analogous reactions and may vary.
Logical Relationship Diagram
Caption: Figure 2. Logical relationship of the fluorination step.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone - Google Patents [patents.google.com]
Application Note and Protocol for the Synthesis of 2-Fluoro-1-(pyridin-3-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-1-(pyridin-3-yl)ethanone is a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the α-position of the ketone can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed protocol for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone via the electrophilic fluorination of 3-acetylpyridine. The presented methodology is based on established principles of α-fluorination of ketones.[1][2]
Reaction Scheme
The synthesis proceeds via the direct α-fluorination of 3-acetylpyridine using an electrophilic fluorinating agent, such as Selectfluor™.
Figure 1. General reaction scheme for the α-fluorination of 3-acetylpyridine.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of 2-fluoro-1-(pyridin-3-yl)ethanone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Acetylpyridine | Reagent | Sigma-Aldrich | Starting material[3][4] |
| Selectfluor™ | Reagent | Sigma-Aldrich | Fluorinating agent[1][2] |
| Acetonitrile (CH₃CN) | Anhydrous | Sigma-Aldrich | Reaction solvent |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction |
| Saturated aq. NaHCO₃ | - | - | For work-up |
| Brine | - | - | For washing |
| Anhydrous MgSO₄ | Reagent | Sigma-Aldrich | For drying |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylpyridine (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material.
-
Addition of Fluorinating Agent: Under an inert atmosphere, add Selectfluor™ (1.1 eq) to the solution in portions over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-1-(pyridin-3-yl)ethanone.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Data Presentation
Table 1: Stoichiometry and Reagent Data
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) |
| 3-Acetylpyridine | C₇H₇NO | 121.14 | 1.0 | 10.0 | 1.21 |
| Selectfluor™ | C₁₈H₃₂B₂F₈N₂ | 354.04 | 1.1 | 11.0 | 3.89 |
Table 2: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the pyridyl protons and the fluorinated methylene protons. The methylene protons should appear as a doublet due to coupling with the fluorine atom. |
| ¹³C NMR | Peaks for the pyridine ring carbons, the carbonyl carbon, and the fluorinated methylene carbon (which will show a characteristic C-F coupling). |
| ¹⁹F NMR | A single peak corresponding to the fluorine atom, likely a triplet due to coupling with the adjacent methylene protons. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 140.05 |
| IR (cm⁻¹) | Characteristic peaks for C=O stretch (ketone), C-F stretch, and aromatic C-H stretches. |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final, characterized product.
Caption: Logical flow from starting materials to the final characterized product.
Disclaimer: This protocol is a proposed method based on established chemical principles. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 3. Page loading... [guidechem.com]
- 4. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]
Application Notes and Protocols for 2-fluoro-1-(pyridin-3-yl)ethanone as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-1-(pyridin-3-yl)ethanone is a valuable fluorinated building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the α-position to the carbonyl group significantly influences the molecule's reactivity and the properties of its downstream derivatives. The high electronegativity of fluorine can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[1][2][3] This document provides detailed application notes and generalized experimental protocols for the use of 2-fluoro-1-(pyridin-3-yl)ethanone and analogous α-fluoro aryl ketones in synthetic chemistry.
While specific literature on 2-fluoro-1-(pyridin-3-yl)ethanone is limited, the following protocols are based on well-established methods for the synthesis and reaction of α-fluoro ketones and can be adapted for this specific compound.[4][5][6]
Synthesis of α-Fluoro Aryl Ketones
The primary method for the synthesis of α-fluoro ketones is the direct fluorination of the corresponding ketone using an electrophilic fluorine source.[6][7]
General Protocol for α-Fluorination of 1-(pyridin-3-yl)ethanone
This protocol describes a general procedure for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone from 1-(pyridin-3-yl)ethanone using Selectfluor™ as the fluorinating agent.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Facile Synthesis of α-Fluoro Ketones Catalyzed by [Cp*IrCl2]2 [organic-chemistry.org]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 7. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethanone, 2-fluoro-1-(3-pyridinyl)- in Drug Design
Note to the Researcher: Extensive literature and database searches did not yield specific biological activity, mechanism of action, or quantitative pharmacological data for Ethanone, 2-fluoro-1-(3-pyridinyl)- . The information presented herein is based on the potential applications of structurally related compounds, particularly those targeting nicotinic acetylcholine receptors (nAChRs), a plausible target given the presence of the pyridinyl moiety. The following application notes and protocols are therefore provided as a general framework for the potential investigation of this compound in a drug discovery context.
Introduction: Potential Pharmacological Relevance
The chemical structure of Ethanone, 2-fluoro-1-(3-pyridinyl)-, featuring a fluorinated acetyl group attached to a pyridine ring, suggests potential interactions with biological targets where these motifs are recognized. The pyridine ring is a common scaffold in medicinal chemistry, known to interact with a variety of receptors and enzymes. The introduction of a fluorine atom can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[1][2]
Based on these structural features, a primary hypothetical target class for this compound is the nicotinic acetylcholine receptor (nAChR) family.[3] nAChRs are ligand-gated ion channels involved in numerous physiological processes in both the central and peripheral nervous systems, making them attractive targets for therapeutic intervention in various disorders, including neurodegenerative diseases, psychiatric conditions, and certain types of cancer.[4]
This document outlines potential experimental approaches to investigate the activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- as a modulator of nAChRs.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway involving nAChR modulation and a general workflow for screening and characterizing novel compounds like Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Caption: Hypothetical signaling pathway of nAChR modulation.
Caption: General experimental workflow for compound evaluation.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the potential activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- at nAChRs.
Radioligand Binding Assay for nAChR
This protocol is for determining the binding affinity of a test compound to a specific nAChR subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of Ethanone, 2-fluoro-1-(3-pyridinyl)- for a specific nAChR subtype (e.g., α7 or α4β2).
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Test compound: Ethanone, 2-fluoro-1-(3-pyridinyl)-.
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).
-
Assay buffer (e.g., Tris-HCl buffer).
-
96-well microtiter plates.
-
Filter mats.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR-Based Intracellular Calcium Assay
This protocol measures the functional activity of a compound by detecting changes in intracellular calcium levels upon nAChR activation.
Objective: To determine if Ethanone, 2-fluoro-1-(3-pyridinyl)- acts as an agonist or antagonist at a specific nAChR subtype.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound: Ethanone, 2-fluoro-1-(3-pyridinyl)-.
-
Known nAChR agonist (e.g., Acetylcholine).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Protocol:
-
Plate the cells in the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
For agonist mode:
-
Prepare serial dilutions of the test compound.
-
Place the cell plate in the FLIPR instrument.
-
Record a baseline fluorescence reading.
-
Add the test compound to the wells and continue to monitor the fluorescence signal over time.
-
An increase in fluorescence indicates an agonist effect.
-
-
For antagonist mode:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound for a specified period.
-
Place the cell plate in the FLIPR instrument.
-
Record a baseline fluorescence reading.
-
Add a known nAChR agonist at its EC50 or EC80 concentration.
-
Monitor the fluorescence signal over time.
-
A reduction in the agonist-induced fluorescence increase indicates an antagonist effect.
-
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a detailed characterization of the functional effects of a compound on nAChR ion channel activity.
Objective: To characterize the electrophysiological effects of Ethanone, 2-fluoro-1-(3-pyridinyl)- on nAChR-mediated currents.
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal pipette solution (e.g., containing KCl or CsCl).
-
External bath solution (e.g., extracellular saline).
-
Test compound: Ethanone, 2-fluoro-1-(3-pyridinyl)-.
-
Known nAChR agonist.
Protocol:
-
Prepare cells for recording on coverslips.
-
Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a negative membrane potential (e.g., -70 mV).
-
Apply the known nAChR agonist to the cell using a rapid perfusion system to evoke an inward current.
-
To test for antagonist activity: Co-apply the test compound with the agonist or pre-apply the test compound before the agonist application. A reduction in the agonist-evoked current amplitude indicates antagonism.
-
To test for agonist activity: Apply the test compound alone. The generation of an inward current indicates agonism.
-
Record currents in response to a range of compound concentrations to generate concentration-response curves and determine IC50 or EC50 values.
Data Presentation
All quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Binding Affinity Data for Ethanone, 2-fluoro-1-(3-pyridinyl)-
| nAChR Subtype | Radioligand | Ki (nM) |
| α7 | [¹²⁵I]-α-Bungarotoxin | Data Not Available |
| α4β2 | [³H]-Epibatidine | Data Not Available |
| α3β4 | [³H]-Epibatidine | Data Not Available |
Table 2: Hypothetical Functional Activity Data for Ethanone, 2-fluoro-1-(3-pyridinyl)-
| Assay Type | nAChR Subtype | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| FLIPR Calcium Assay | α7 | Data Not Available | Data Not Available |
| FLIPR Calcium Assay | α4β2 | Data Not Available | Data Not Available |
| Whole-Cell Voltage-Clamp | α7 | Data Not Available | Data Not Available |
| Whole-Cell Voltage-Clamp | α4β2 | Data Not Available | Data Not Available |
Conclusion
While specific data for Ethanone, 2-fluoro-1-(3-pyridinyl)- is not currently available in the public domain, its chemical structure suggests that it may be a valuable starting point for a drug discovery program targeting nicotinic acetylcholine receptors. The protocols and workflows outlined in this document provide a comprehensive framework for the initial characterization of this and other novel compounds. Further investigation is required to determine the actual biological activity and therapeutic potential of Ethanone, 2-fluoro-1-(3-pyridinyl)-.
References
Application Notes and Protocols: N-Alkylation of 2-fluoro-1-(pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-alkylation of 2-fluoro-1-(pyridin-3-yl)ethanone, a key transformation in the synthesis of various biologically active compounds. N-alkylated pyridinone cores are prevalent in many pharmaceuticals, exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] The primary challenge in this synthesis is controlling the regioselectivity to favor N-alkylation over the competing O-alkylation. This protocol outlines a robust method utilizing standard laboratory reagents and techniques to achieve high selectivity for the desired N-alkylated product. Additionally, this note presents a general workflow and representative data for the characterization of the synthesized compounds.
Introduction
Pyridinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[1][4] The functionalization of the nitrogen atom in the pyridinone ring through N-alkylation is a critical step in the synthesis of numerous drug candidates. This modification can significantly impact the compound's physicochemical properties, such as polarity and lipophilicity, and modulate its biological activity.[1][2] The synthesis of N-alkyl-2(1H)-pyridones is typically achieved through the alkylation of the corresponding 2-pyridone. However, the ambident nucleophilic nature of the pyridone ring often leads to a mixture of N- and O-alkylated products.[5]
Several strategies have been developed to enhance the selectivity of N-alkylation, including the use of specific bases, solvents, and catalysts, as well as innovative techniques like microwave-assisted synthesis and solid-phase synthesis.[4][6][7][8][9][10] Microwave irradiation, in particular, has emerged as a rapid and efficient method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating.[4][10][11][12]
This application note details a general yet effective protocol for the N-alkylation of 2-fluoro-1-(pyridin-3-yl)ethanone, which can be adapted for various alkylating agents.
Experimental Workflow
The overall experimental workflow for the N-alkylation of 2-fluoro-1-(pyridin-3-yl)ethanone is depicted below.
Caption: General workflow for the N-alkylation reaction.
Experimental Protocols
Materials
-
2-fluoro-1-(pyridin-3-yl)ethanone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-1-(pyridin-3-yl)ethanone (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following tables summarize representative data for the N-alkylation of a pyridinone derivative with different alkylating agents. The yields and spectroscopic data are illustrative and may vary depending on the specific substrate and reaction conditions.
Table 1: Reaction Conditions and Yields for N-Alkylation
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | NaH | DMF | 25 | 12 | 85 |
| 2 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 8 | 78 |
| 3 | Ethyl iodide | Cs₂CO₃ | DMF | 60 | 16 | 82 |
| 4 | Propargyl bromide | NaH | THF | 25 | 24 | 75 |
Table 2: Representative ¹H NMR Data for N-Alkylated Products
| Product (N-R) | Representative ¹H NMR Shifts (δ, ppm) |
| N-Methyl | 3.5 (s, 3H, N-CH₃), 6.2 (d, 1H), 6.6 (d, 1H), 7.4 (m, 1H), 8.5 (m, 1H) |
| N-Benzyl | 5.2 (s, 2H, N-CH₂), 6.1 (d, 1H), 6.6 (d, 1H), 7.2-7.4 (m, 6H), 8.5 (m, 1H) |
| N-Ethyl | 1.3 (t, 3H, CH₃), 4.0 (q, 2H, N-CH₂), 6.2 (d, 1H), 6.6 (d, 1H), 7.4 (m, 1H), 8.5 (m, 1H) |
| N-Propargyl | 2.3 (t, 1H, C≡CH), 4.8 (d, 2H, N-CH₂), 6.2 (d, 1H), 6.6 (d, 1H), 7.4 (m, 1H), 8.5 (m, 1H) |
Note: The chemical shifts are approximate and for a generic N-alkylated pyridinone structure for illustrative purposes.
Signaling Pathway Context
N-alkylated pyridinone derivatives are known to interact with various biological targets, often acting as inhibitors of key enzymes in signaling pathways. A common target for such compounds is the kinase family of enzymes, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. The diagram below illustrates a simplified kinase signaling pathway that can be inhibited by a pyridinone-based drug.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Assisted Rapid Preparation of N‐Alkyl‐2‐pyridones under Neutral Conditions by Hilbert—Johnson Reaction. | Semantic Scholar [semanticscholar.org]
- 12. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Application Notes & Protocols for the Quantification of 2-fluoro-1-(pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-fluoro-1-(pyridin-3-yl)ethanone. As a key intermediate in pharmaceutical synthesis, robust and accurate analytical methods are crucial for quality control and process optimization. The following protocols are based on established analytical techniques for structurally similar compounds, including pyridyl ketones and fluoro-organic molecules, and serve as a comprehensive guide for method development and validation.
Overview of Analytical Techniques
The quantification of 2-fluoro-1-(pyridin-3-yl)ethanone can be effectively achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method due to its versatility and accessibility. For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially with a derivatization step to improve volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the quantification of 2-fluoro-1-(pyridin-3-yl)ethanone.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-fluoro-1-(pyridin-3-yl)ethanone reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing 2-fluoro-1-(pyridin-3-yl)ethanone in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Hypothetical Quantitative Data
The following table summarizes the expected performance characteristics of the HPLC method.
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the quantification of 2-fluoro-1-(pyridin-3-yl)ethanone, including an optional derivatization step.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
Sample Preparation (with Derivatization):
-
Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride solution (10 mg/mL in pyridine).
-
Reaction: To 100 µL of the sample solution in a suitable solvent (e.g., ethyl acetate), add 50 µL of the PFBHA solution.
-
Incubation: Cap the vial and heat at 60 °C for 30 minutes.
-
Extraction: After cooling, add 500 µL of hexane and 500 µL of water. Vortex and centrifuge.
-
Analysis: Inject 1 µL of the upper organic layer into the GC-MS.
Hypothetical Quantitative Data
The table below presents the anticipated performance of the GC-MS method.
| Parameter | Result |
| **Linearity (R²) ** | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.08 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Experimental and Synthesis Workflow Visualization
The following diagrams illustrate the analytical workflow and a plausible synthetic pathway for 2-fluoro-1-(pyridin-3-yl)ethanone.
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Ethanone, 2-fluoro-1-(3-pyridinyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Ethanone, 2-fluoro-1-(3-pyridinyl)-, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and reproducible results. This protocol is suitable for purity determination, stability studies, and quality control of drug substances and intermediates.
Introduction
Ethanone, 2-fluoro-1-(3-pyridinyl)- is a heterocyclic ketone of significant interest in drug discovery and development. Accurate and precise analytical methods are crucial for monitoring its purity and stability throughout the manufacturing process. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolving power and sensitivity. The method described herein is designed to be specific, accurate, and robust for the intended analytical applications.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array or UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Reagent grade potassium dihydrogen phosphate and phosphoric acid.
-
Reference Standard: Well-characterized Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Ethanone, 2-fluoro-1-(3-pyridinyl)- reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Quantification
The amount of Ethanone, 2-fluoro-1-(3-pyridinyl)- in the sample can be calculated using the external standard method based on the peak areas obtained from the chromatograms of the standard and sample solutions.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow for HPLC method development.
Application Note: Gas Chromatography Analysis of 2-fluoro-1-(pyridin-3-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-fluoro-1-(pyridin-3-yl)ethanone using gas chromatography with flame ionization detection (GC-FID). This method is intended for purity assessment and quantification in research and quality control environments.
Introduction
2-fluoro-1-(pyridin-3-yl)ethanone is a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. Accurate and reliable analytical methods are crucial for its characterization, purity determination, and quantification in various sample matrices. Gas chromatography (GC) offers a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like 2-fluoro-1-(pyridin-3-yl)ethanone. This application note details a proposed GC method for its analysis.
It is important to note that the following protocol is a proposed method based on the analysis of structurally similar compounds, including fluorinated aromatics and pyridine derivatives. Method validation and optimization are recommended for specific applications.
Experimental Protocols
2.1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column.
-
Injector: Split/Splitless injector.
-
Autosampler: Agilent 7693A Autosampler or equivalent.
-
Data System: Agilent OpenLab CDS or equivalent.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL GC syringe.
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidizer, zero grade).
2.2. Reagents and Standards
-
2-fluoro-1-(pyridin-3-yl)ethanone: Reference standard of known purity.
-
Solvent: Dichloromethane (DCM), HPLC grade or higher.
2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-fluoro-1-(pyridin-3-yl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 2-fluoro-1-(pyridin-3-yl)ethanone in dichloromethane to achieve a final concentration within the calibration range. If necessary, filter the sample through a 0.45 µm PTFE syringe filter.
2.4. GC Method Parameters
| Parameter | Value |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C |
| Final Hold Time | 5 min |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Data Presentation
Table 1: Hypothetical Quantitative Data for Calibration Curve
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| 100 | 1,255,000 |
Note: The peak area values are hypothetical and for illustrative purposes only. Actual values will depend on the specific instrument and conditions.
Visualization of Experimental Workflow
Caption: Workflow for the GC analysis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Conclusion
The proposed GC-FID method provides a framework for the reliable analysis of 2-fluoro-1-(pyridin-3-yl)ethanone. The use of a non-polar column and a temperature gradient allows for the effective separation of the analyte from potential impurities. For enhanced sensitivity and structural confirmation, this method can be adapted for use with a mass spectrometer (GC-MS). As with any analytical method, proper validation, including linearity, accuracy, precision, and robustness, is essential before routine use.
Application Notes and Protocols: The Role of Fluorinated Ketones in Agrochemical Synthesis
Introduction
The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. Fluorine's unique properties, including its high electronegativity and small atomic radius, can dramatically alter a molecule's physicochemical characteristics such as lipophilicity, metabolic stability, and acidity.[1][2][3] These modifications often lead to enhanced biological activity, improved transport to the target site, and increased resistance to metabolic degradation by pests or in the environment.[4][5][6]
Among the various fluorine-containing building blocks, fluorinated ketones, particularly trifluoromethyl ketones (TFMKs), have emerged as exceptionally valuable synthetic intermediates.[7][8] They serve as versatile synthons for constructing complex fluorinated molecules, especially the heterocyclic scaffolds that form the core of many modern fungicides, insecticides, and herbicides.[1][9][10] These ketones are prized for their ability to introduce the trifluoromethyl (CF3) group, which is known to enhance lipophilicity and metabolic stability, crucial for the efficacy of an active ingredient.[11] This document provides detailed application notes on their use and protocols for key synthetic transformations.
Application Note 1: Fluorinated Ketones as Precursors to Bioactive Heterocycles
A primary application of fluorinated ketones in agrochemical synthesis is their role as precursors to fluorine-containing heterocyclic compounds. Many of the most successful modern fungicides and insecticides are built around scaffolds such as pyrazoles, isoxazolines, and pyridines.[12] Fluorinated β-dicarbonyl compounds, which are readily synthesized from fluorinated ketones or their ester analogs, are ideal starting materials for constructing these rings via cyclocondensation reactions.
For example, a trifluoromethyl-substituted 1,3-diketone can react with hydrazine or a substituted hydrazine to form a pyrazole ring, a key structural motif in the widely successful SDHI (Succinate Dehydrogenase Inhibitor) class of fungicides.[1] The trifluoromethyl group on the pyrazole ring is often critical for the compound's binding affinity to the target enzyme and its overall fungicidal potency. The fungicide Pyraziflumid, for instance, incorporates a trifluoromethyl group that is introduced early in the synthesis via a trifluoroacetoacetate raw material, a ketoester.[1][3]
Caption: Generalized workflow for synthesizing heterocyclic agrochemicals from fluorinated ketones.
Application Note 2: Rationale for Employing Fluorinated Ketones in Agrochemical R&D
The decision to use fluorinated ketones as building blocks in the development of new agrochemicals is driven by a logical progression from desired biological outcomes to specific molecular properties. The primary goal is to create a final product with high efficacy, optimal stability, and a favorable environmental profile. The trifluoromethyl group, readily installed via TFMKs, is a powerful tool for achieving these goals.
The workflow begins with identifying a biological target (e.g., an enzyme in a fungus). The next step is to design a molecule that can effectively interact with this target. Introducing a CF3 group can enhance binding affinity and increase the molecule's ability to permeate biological membranes (lipophilicity).[4][11] Furthermore, the strength of the C-F bond makes the CF3 group highly resistant to metabolic breakdown, prolonging the compound's active lifespan.[6][11] Fluorinated ketones provide a direct and efficient route to incorporate this critical functional group into potential agrochemical candidates.[7][13]
Caption: Logical rationale for using fluorinated ketones in agrochemical research and development.
Data Presentation: Synthesis and Yields
Fluorinated ketones can be synthesized from a variety of readily available starting materials. A particularly efficient and economical method involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3), an industrial byproduct.[13]
Table 1: Synthesis of Trifluoromethyl Ketones (TFMKs) from Methyl Esters [13]
| Substrate (Methyl Ester) | Product (Trifluoromethyl Ketone) | Yield (%) |
|---|---|---|
| Methyl benzoate | 2,2,2-Trifluoro-1-phenylethan-1-one | 92 |
| Methyl 4-methoxybenzoate | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | 88 |
| Methyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 84 |
| Methyl 2-naphthoate | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | 89 |
| Methyl cyclohexanecarboxylate | 1-(Cyclohexyl)-2,2,2-trifluoroethan-1-one | 75 |
| Methyl cinnamate | 4,4,4-Trifluoro-1-phenylbut-1-en-3-one | 64 |
Yields are based on the protocol using fluoroform (HCF3) and KHMDS in triglyme at -40 °C.[13]
Once obtained, these ketones or their derivatives are used in multi-step syntheses. The yields of subsequent steps, such as heterocycle formation, are crucial for the economic viability of the final product.
Table 2: Representative Reaction Yields in Fluorinated Agrochemical Synthesis
| Starting Material | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl trifluoroacetoacetate & Ethylenediamine | Cyclization / Aromatization | Trifluoromethyl pyrazine intermediate | Not specified | [1][3] |
| Fluorinated boronic acid & 2-Chloroaniline | Suzuki Coupling | Biphenyl amine intermediate | "Excellent" | [1][3] |
| 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride & Amino acid derivative | Amidation | Diamide compound (II-a-11) | 58 |[14] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trifluoromethyl Ketones (TFMKs) from Esters via Nucleophilic Trifluoromethylation
This protocol is adapted from the methodology utilizing fluoroform as an economical trifluoromethyl source.[13]
Materials:
-
Methyl ester substrate (1.0 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 3.0 mL, 1.5 mmol)
-
Triglyme (anhydrous, 5.0 mL)
-
Fluoroform (HCF3) gas
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add the methyl ester substrate (1.0 mmol) and anhydrous triglyme (5.0 mL) under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add KHMDS solution (1.5 mmol) dropwise to the stirred reaction mixture, maintaining the temperature at -40 °C.
-
Bubble fluoroform (HCF3) gas through the mixture at a steady, slow rate for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure trifluoromethyl ketone.
Protocol 2: Representative Synthesis of a Fluorinated Pyrazole Intermediate
This protocol describes a general method for the cyclocondensation of a fluorinated 1,3-diketone with a hydrazine to form a pyrazole core, a common step in the synthesis of many fungicides and insecticides.[1]
Materials:
-
Fluorinated 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.0 mmol)
-
Hydrazine hydrate or substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
Ethanol or acetic acid (as solvent, 10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the fluorinated 1,3-diketone (1.0 mmol) in the chosen solvent (e.g., ethanol, 10 mL).
-
Add the hydrazine reagent (1.1 mmol) to the solution at room temperature. If using a hydrazine salt (e.g., hydrochloride), add an equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Heat the reaction mixture to reflux (or stir at room temperature if the reaction is facile) and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the resulting crude fluorinated pyrazole by recrystallization or flash column chromatography to obtain the final product.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-1-(pyridin-3-yl)ethanone
Welcome to the technical support center for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this important synthetic building block.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone via the direct α-fluorination of 3-acetylpyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Insufficient activation of the ketone: The enol or enolate concentration may be too low for efficient fluorination. 2. Inactive fluorinating agent: The fluorinating agent may have degraded due to moisture or improper storage. 3. Low reaction temperature: The activation energy for the fluorination may not be reached. | 1. Acid or Base Catalysis: Introduce a catalytic amount of a non-nucleophilic acid (e.g., TsOH) or a hindered base (e.g., LDA, NaHMDS) to promote enolization or enolate formation. 2. Use fresh fluorinating agent: Ensure the fluorinating agent (e.g., Selectfluor, NFSI) is fresh and has been stored under anhydrous conditions. 3. Optimize temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and byproduct generation. |
| Formation of Difluorinated Byproduct | 1. Excess fluorinating agent: Using a stoichiometric excess of the fluorinating agent can lead to a second fluorination event. 2. High reactivity of the monofluorinated product: The monofluorinated product can sometimes be more susceptible to enolization and subsequent fluorination than the starting material. | 1. Stoichiometric control: Use a slight excess (1.05-1.1 equivalents) of the fluorinating agent. Add the agent portion-wise to maintain a low concentration. 2. Monitor reaction progress: Use techniques like TLC, GC-MS, or NMR to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction once the starting material is consumed. |
| Formation of Unidentified Byproducts | 1. Reaction with the pyridine ring: The pyridine nitrogen can be susceptible to reaction with electrophilic fluorinating agents or decomposition under harsh conditions. 2. Solvent participation: Some solvents may react under the reaction conditions. 3. Decomposition of starting material or product: The reaction conditions may be too harsh, leading to degradation. | 1. Protecting groups: Consider protecting the pyridine nitrogen with a suitable protecting group if ring-related side reactions are significant. 2. Solvent selection: Use inert, anhydrous solvents such as acetonitrile, dichloromethane, or THF. 3. Milder conditions: Explore lower reaction temperatures or the use of a milder fluorinating agent. |
| Difficult Purification | 1. Similar polarity of product and byproducts: The desired monofluorinated product may have a similar polarity to the starting material and the difluorinated byproduct, making chromatographic separation challenging. 2. Product instability: The α-fluoroketone may be unstable to certain purification conditions (e.g., silica gel chromatography). | 1. Optimize chromatography: Use a high-resolution column and carefully select the eluent system. Gradient elution may be necessary. 2. Alternative purification methods: Consider alternative methods such as distillation under reduced pressure or crystallization if the product is a solid. 3. Derivative formation: In some cases, converting the product to a crystalline derivative for purification, followed by deprotection, may be a viable strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone?
A1: The most common and direct method is the α-fluorination of 3-acetylpyridine using an electrophilic fluorinating agent. This approach avoids multiple steps and the handling of highly toxic reagents.
Q2: Which electrophilic fluorinating agent is best for this synthesis, Selectfluor or N-Fluorobenzenesulfonimide (NFSI)?
A2: Both Selectfluor and NFSI are effective reagents for the α-fluorination of ketones. The choice often depends on the specific reaction conditions and the substrate.
-
Selectfluor is a powerful and versatile fluorinating agent. It is often used in polar aprotic solvents like acetonitrile.
-
NFSI is another widely used reagent, known for its milder nature in some cases, which can sometimes lead to higher selectivity.
It is recommended to screen both reagents to determine the optimal choice for your specific setup.
Q3: How can I promote the formation of the enol or enolate of 3-acetylpyridine to improve the reaction rate?
A3: The formation of the enol or enolate is crucial for the reaction to proceed. This can be facilitated by:
-
Acid catalysis: Using a catalytic amount of a strong, non-nucleophilic acid like p-toluenesulfonic acid (TsOH) can promote enol formation.
-
Base mediation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) can be used to generate the enolate. This is typically done at low temperatures (e.g., -78°C) followed by the addition of the fluorinating agent.
Q4: What are the expected major byproducts in this reaction?
A4: The primary byproduct of concern is the difluorinated product, 2,2-difluoro-1-(pyridin-3-yl)ethanone. Over-fluorination can occur if an excess of the fluorinating agent is used or if the reaction is allowed to proceed for too long. Other potential byproducts can arise from reactions involving the pyridine ring or from decomposition of the starting material or product under harsh conditions.
Q5: What is a typical work-up procedure for this reaction?
A5: A general work-up procedure involves:
-
Quenching the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate or sodium thiosulfate solution).
-
Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrating the solvent under reduced pressure to obtain the crude product.
Q6: How can I purify the final product?
A6: Purification is typically achieved through column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is often effective. Due to the potential for similar polarities between the starting material, product, and difluorinated byproduct, careful optimization of the chromatography conditions is essential for achieving high purity.
Experimental Protocols
General Protocol for α-Fluorination using Selectfluor
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in an anhydrous solvent (e.g., acetonitrile, 10-20 mL per mmol of substrate) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Selectfluor (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for α-Fluorination using NFSI under Basic Conditions
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 mL per mmol of substrate) and cool the solution to -78°C. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78°C for 30-60 minutes.
-
Fluorination: To the enolate solution, add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise at -78°C.
-
Reaction Monitoring: Allow the reaction to stir at -78°C and monitor its progress by TLC.
-
Work-up: Quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes key reaction parameters that can be varied to optimize the yield of 2-fluoro-1-(pyridin-3-yl)ethanone. Optimal values need to be determined experimentally.
| Parameter | Condition A (Milder) | Condition B (More Forcing) | Expected Impact on Yield |
| Fluorinating Agent | NFSI | Selectfluor | Selectfluor is generally more reactive, which can lead to higher conversion but potentially more byproducts. |
| Temperature | Room Temperature | 80°C | Higher temperatures can increase the reaction rate but may also promote side reactions and decomposition. |
| Solvent | Dichloromethane | Acetonitrile | Acetonitrile is a more polar solvent and can sometimes accelerate the reaction rate. |
| Additive | None | Catalytic TsOH or LDA | Additives are used to increase the concentration of the reactive enol or enolate, which should increase the reaction rate and yield. |
Visualizations
Experimental Workflow for α-Fluorination of 3-Acetylpyridine
Caption: General experimental workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Technical Support Center: Purification of Crude Ethanone, 2-fluoro-1-(3-pyridinyl)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Problem 1: Low Recovery After Recrystallization
Q: I am losing a significant amount of my product during recrystallization. What are the possible causes and solutions?
A: Low recovery during recrystallization is a common issue. Here are potential causes and troubleshooting steps:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, it will not crystallize effectively.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a solution that is not saturated upon cooling, leading to poor crystal formation.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is complete.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oils.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.
-
Solution: Ensure the solution has been thoroughly cooled and that crystal formation has ceased before filtering. Check the mother liquor for any remaining product by evaporating a small sample.
-
Problem 2: Oiling Out During Recrystallization
Q: My compound is forming an oil instead of crystals upon cooling. How can I resolve this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens with impure compounds or when using an inappropriate solvent.
-
High Impurity Level: Impurities can lower the melting point of the compound, causing it to separate as a liquid.
-
Solution: First, try to remove some impurities by performing a preliminary purification step, such as a simple filtration through a plug of silica gel.
-
-
Inappropriate Solvent Polarity: A solvent that is too non-polar can cause a polar compound to oil out.
-
Solution: Try a more polar solvent or a mixed solvent system. For instance, if you are using a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
-
Solution Cooled Below the Melting Point of the Compound: If the boiling point of the solvent is too high, the saturated solution might still be above the melting point of your compound when it starts to come out of solution.
-
Solution: Choose a solvent with a lower boiling point.[5]
-
Problem 3: Poor Separation During Column Chromatography
Q: I am not getting good separation of my target compound from impurities on a silica gel column. What can I do?
A: Poor separation in column chromatography can be due to several factors related to the stationary phase, mobile phase, and sample loading.
-
Inappropriate Solvent System: The polarity of the eluent is crucial for good separation. For polar and basic compounds like pyridinyl ketones, streaking and poor separation are common on silica gel.[6]
-
Solution:
-
Adjust Eluent Polarity: Systematically vary the solvent ratio. For a mildly polar compound, a starting point could be a 4:1 hexane/ethyl acetate mixture.[4] For more polar compounds, you might need to switch to a more polar system like dichloromethane/methanol.
-
Add a Modifier: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can significantly improve peak shape and separation by neutralizing acidic sites on the silica gel.[6]
-
-
-
Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.
-
Solution:
-
-
Overloading the Column: Applying too much sample relative to the amount of stationary phase will lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Sample Loaded in an Inappropriate Solvent: Dissolving the sample in a solvent that is too strong (too polar) can cause the compound to spread out in a broad band at the top of the column, leading to poor separation.
-
Solution: Dissolve the sample in the minimum amount of the column eluent or a slightly less polar solvent. If solubility is an issue, consider "dry loading," where the compound is adsorbed onto a small amount of silica gel before being added to the column.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for a compound like Ethanone, 2-fluoro-1-(3-pyridinyl)-?
A1: The most common and effective purification techniques for a moderately polar, basic organic solid like Ethanone, 2-fluoro-1-(3-pyridinyl)- are:
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.[9]
-
Column Chromatography: This is a versatile technique for separating the target compound from a wide range of impurities, especially when dealing with complex mixtures or when recrystallization is ineffective.[10]
-
Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.[11][12]
Q2: What are the likely impurities in crude Ethanone, 2-fluoro-1-(3-pyridinyl)-?
A2: The impurities will depend on the synthetic route. If synthesized via a Friedel-Crafts acylation of a fluoropyridine derivative, potential impurities could include:
-
Starting Materials: Unreacted 3-fluoropyridine and the acylating agent.
-
Positional Isomers: Acylation at other positions on the pyridine ring.
-
Over-acylated Products: Di-acylated pyridine derivatives.
-
Byproducts from the Lewis Acid Catalyst: For example, complexes formed with aluminum chloride.[13][14]
-
Solvent Residues: Residual solvents from the reaction and workup.
Q3: How do I choose the right solvent for recrystallization?
A3: The principle of "like dissolves like" is a good starting point. Since Ethanone, 2-fluoro-1-(3-pyridinyl)- is a polar molecule containing a ketone and a pyridine ring, polar solvents should be tested. A systematic approach is best:
-
Solubility Test: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[2]
-
Ideal Characteristics: Look for a solvent that shows low solubility at room temperature and high solubility when heated.[1]
-
Common Solvents to Screen:
-
Alcohols (Ethanol, Methanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl acetate)
-
Ethers (Diethyl ether, Tetrahydrofuran)
-
Halogenated solvents (Dichloromethane)
-
Hydrocarbons (Hexanes, Toluene)
-
Water
-
-
Mixed Solvent Systems: If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly. Common pairs include ethanol/water and ethyl acetate/hexanes.[1]
Q4: How can I monitor the purity of my compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.
-
During Column Chromatography: Spot the collected fractions on a TLC plate to identify which ones contain your desired product and whether they are pure.
-
After Recrystallization: Run a TLC of the recrystallized solid and the mother liquor to assess the purity of your product and see if a significant amount remains in the solution. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the purity and structure of your compound.
Data Presentation
Table 1: Hypothetical Recrystallization Solvent Screening Data for Crude Ethanone, 2-fluoro-1-(3-pyridinyl)-
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Sparingly Soluble | Very Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate |
| Hexanes | Insoluble | Insoluble | - |
| Toluene | Sparingly Soluble | Soluble | Moderate |
| Ethanol/Water (9:1) | Sparingly Soluble | Very Soluble | Excellent |
| Ethyl Acetate/Hexanes (1:2) | Sparingly Soluble | Soluble | Good |
This table presents hypothetical data to illustrate the solvent selection process.
Table 2: Illustrative Column Chromatography Eluent Systems and Resulting Purity
| Eluent System (v/v) | Retention Factor (Rf) of Product | Purity by HPLC (Hypothetical) | Observations |
| Hexane:Ethyl Acetate (4:1) | 0.2 | 90% | Some overlap with a less polar impurity. |
| Hexane:Ethyl Acetate (2:1) | 0.4 | 95% | Good separation from less polar impurities. |
| Dichloromethane:Methanol (98:2) | 0.3 | 98% | Tailing observed. |
| Dichloromethane:Methanol (98:2) + 0.5% Triethylamine | 0.35 | >99% | Sharp peak, excellent separation. |
This table provides illustrative data to guide eluent selection.
Experimental Protocols
Protocol 1: Recrystallization of Ethanone, 2-fluoro-1-(3-pyridinyl)-
-
Dissolution: Place the crude Ethanone, 2-fluoro-1-(3-pyridinyl)- in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
-
Saturation: Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Flash Column Chromatography of Ethanone, 2-fluoro-1-(3-pyridinyl)-
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., Hexane:Ethyl Acetate 2:1).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Loading: Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: A typical workflow for the purification of a solid organic compound by recrystallization.
Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biotage.com [biotage.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 10. Purification [chem.rochester.edu]
- 11. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 12. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone, particularly when using electrophilic fluorinating agents such as Selectfluor® with a starting material of 1-(pyridin-3-yl)ethanone.
Question: The reaction is slow or incomplete, with a significant amount of starting material remaining. What are the possible causes and solutions?
Answer:
Several factors can contribute to an incomplete reaction. Consider the following troubleshooting steps:
-
Insufficient Activation of the Ketone: The formation of an enol or enolate intermediate is crucial for the reaction to proceed. If the reaction medium is not sufficiently acidic or basic to promote enolization, the reaction rate will be slow.
-
Solution: If using a non-protic solvent, consider adding a catalytic amount of a non-nucleophilic acid (e.g., PTSA) to facilitate enolization. Alternatively, if the fluorinating agent is stable under basic conditions, a non-nucleophilic base could be used.
-
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
-
Poor Solubility of Reagents: If the starting material or fluorinating agent is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Consider solvent systems like acetonitrile, DMF, or a mixture of solvents.
-
Question: My product mixture contains a significant amount of a di-fluorinated byproduct, 2,2-difluoro-1-(pyridin-3-yl)ethanone. How can I minimize this side reaction?
Answer:
The formation of the di-fluorinated product is a common side reaction resulting from the fluorination of the desired mono-fluorinated product. The following strategies can help to minimize over-fluorination:
-
Control Stoichiometry: The stoichiometry of the fluorinating agent is a critical parameter.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the fluorinating agent. Carefully weigh the reagents and ensure accurate addition.
-
-
Rate of Addition: Adding the fluorinating agent too quickly can lead to localized high concentrations, promoting over-fluorination.
-
Solution: Add the fluorinating agent slowly and portion-wise or as a solution via a syringe pump over an extended period.
-
-
Reaction Temperature: Higher temperatures can sometimes favor over-fluorination.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity for the mono-fluorinated product.
-
Question: I am observing side products related to the pyridine ring. What are these and how can I avoid them?
Answer:
The nitrogen atom of the pyridine ring is nucleophilic and can react with electrophilic species in the reaction mixture.
-
N-Fluorination: The pyridine nitrogen can be directly fluorinated by the electrophilic fluorinating agent, leading to the formation of an N-fluoropyridinium salt.
-
Solution: Protect the pyridine nitrogen prior to the fluorination step. Common protecting groups for pyridines include N-oxides. Alternatively, performing the reaction in an acidic medium can protonate the pyridine nitrogen, rendering it less nucleophilic.
-
-
Reaction with Solvent or Other Electrophiles: If other electrophilic species are present, they may also react with the pyridine nitrogen.
-
Solution: Ensure the use of high-purity, anhydrous solvents and inert reaction conditions to avoid the introduction of unwanted electrophiles.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of 2-fluoro-1-(pyridin-3-yl)ethanone?
A1: A prevalent method for the α-fluorination of ketones is the use of an electrophilic fluorinating agent. A typical synthesis starts from 1-(pyridin-3-yl)ethanone, which is then reacted with an N-F electrophilic fluorinating reagent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, product, and potential side products should have different Rf values. LC-MS is a more powerful technique that can provide information about the conversion of the starting material and the formation of products and byproducts, confirmed by their mass-to-charge ratio.
Q3: What are the key safety precautions to consider when working with fluorinating agents?
A3: Many fluorinating agents are hazardous and must be handled with appropriate safety precautions. For instance, reagents like HF-pyridine are extremely corrosive and toxic.[1] Electrophilic fluorinating agents like Selectfluor® are oxidizing agents and should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent being used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: What are some common purification methods for 2-fluoro-1-(pyridin-3-yl)ethanone?
A4: The purification of the final product typically involves standard techniques in organic synthesis. After quenching the reaction, an aqueous workup is usually performed to remove water-soluble byproducts and excess reagents. The crude product can then be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities but is often a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.
Data Presentation
Table 1: Illustrative Effect of Fluorinating Agent Stoichiometry on Product Distribution
| Equivalents of Selectfluor® | Conversion of Starting Material (%) | Yield of 2-fluoro-1-(pyridin-3-yl)ethanone (%) | Yield of 2,2-difluoro-1-(pyridin-3-yl)ethanone (%) |
| 1.0 | 85 | 75 | 5 |
| 1.2 | 98 | 80 | 15 |
| 1.5 | 100 | 70 | 25 |
| 2.0 | 100 | 45 | 50 |
Note: Data are for illustrative purposes and represent a typical trend.
Table 2: Illustrative Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of 2-fluoro-1-(pyridin-3-yl)ethanone (%) | Yield of 2,2-difluoro-1-(pyridin-3-yl)ethanone (%) |
| 0 | 24 | 70 | 65 | <5 |
| 25 (Room Temp) | 12 | 95 | 80 | 10 |
| 50 | 4 | 100 | 75 | 20 |
| 80 | 1 | 100 | 60 | 35 |
Note: Data are for illustrative purposes and represent a typical trend.
Experimental Protocols
Hypothetical Protocol for the Synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone:
To a solution of 1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous acetonitrile (0.1 M) in a flask under an inert atmosphere (e.g., nitrogen or argon) is added Selectfluor® (1.1 eq). The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by TLC (3:1 hexanes:ethyl acetate). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-fluoro-1-(pyridin-3-yl)ethanone.
Visualizations
Caption: Experimental workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Caption: Troubleshooting logic for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Caption: Reaction pathway showing the desired product and major side products.
References
"Troubleshooting guide for the fluorination of pyridinyl ethanone"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the α-fluorination of pyridinyl ethanone, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common electrophilic fluorinating agents for the α-fluorination of pyridinyl ethanone?
A1: The most commonly employed electrophilic fluorinating agents are N-F reagents. Among these, Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability, commercial availability, and effectiveness in fluorinating ketones.[1][2]
Q2: What is the general mechanism for the α-fluorination of a ketone like pyridinyl ethanone?
A2: The reaction proceeds via an electrophilic attack of the fluorinating agent on the enol or enolate form of the ketone. The ketone first tautomerizes to its enol form, and the electron-rich double bond of the enol then attacks the electrophilic fluorine atom of the N-F reagent.[3][4]
Q3: How does the position of the acetyl group on the pyridine ring (2, 3, or 4-position) affect the reaction?
A3: The pyridine ring is electron-deficient, which can deactivate the acetyl group towards electrophilic attack. The position of the nitrogen atom relative to the acetyl group influences the electronic properties and basicity of the substrate, which can affect the rate and yield of the fluorination reaction. The nitrogen atom can also be protonated or coordinate to Lewis acids, which can further deactivate the ring system.
Q4: I am observing a significant amount of difluorinated product. How can I favor monofluorination?
A4: The formation of a difluorinated byproduct is a common issue, particularly when the enol is readily formed.[4] To promote monofluorination, you can try the following:
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) of the fluorinating agent is often sufficient for monofluorination.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-fluorination.
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.
Q5: My reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?
A5: Low reactivity can be attributed to the electron-deficient nature of the pyridinyl ethanone. Consider the following adjustments:
-
Solvent: Acetonitrile is a commonly used solvent for fluorinations with Selectfluor®.[5] However, for less reactive substrates, other solvents or solvent mixtures could be explored.
-
Temperature: Increasing the reaction temperature (e.g., refluxing) can enhance the reaction rate, but be mindful of potential side reactions.[4]
-
Additives: The addition of a catalytic amount of a protic or Lewis acid can sometimes promote enolization and accelerate the reaction.
-
Fluorinating Agent: Consider using a more reactive fluorinating agent. A quantitative reactivity scale for various N-F reagents has been established.[6]
Q6: Are there any specific safety precautions I should take when running these reactions?
A6: Yes, N-F fluorinating reagents are strong oxidizers and should be handled with care.[1] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Some fluorinating agents can react exothermically with certain solvents, so ensure compatibility before mixing.[7]
Data Presentation
Table 1: Comparison of Electrophilic Fluorinating Agents for α-Fluorination of Ketones
| Fluorinating Agent | Abbreviation | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline, stable, and relatively safe to handle. Widely applicable for various ketones.[1][8] |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in many organic solvents. Effective for a range of substrates.[1][9] |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ NFTh | A versatile and effective electrophilic fluorinating agent.[10] |
Experimental Protocols
General Protocol for α-Monofluorination of Pyridinyl Ethanone with Selectfluor®
This protocol is a general guideline and may require optimization for specific isomers of pyridinyl ethanone.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridinyl ethanone (1.0 eq.) in anhydrous acetonitrile (0.1 M).
-
Reagent Addition: To the stirred solution, add Selectfluor® (1.1 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for α-Monofluorination of Pyridinyl Ethanone with NFSI
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask, dissolve the pyridinyl ethanone (1.0 eq.) in an anhydrous aprotic solvent such as THF or acetonitrile (0.1 M).
-
Base (Optional): If enolate formation is desired, cool the solution to -78 °C and add a suitable base (e.g., LDA, NaHMDS) dropwise. Stir for 30-60 minutes.
-
Reagent Addition: Add a solution of NFSI (1.1 eq.) in the same solvent dropwise to the reaction mixture at the same temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the α-fluorination of pyridinyl ethanone.
Caption: Troubleshooting decision tree for the fluorination of pyridinyl ethanone.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 9. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 10. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
"Optimizing reaction conditions for synthesizing 2-fluoro-1-(pyridin-3-yl)ethanone"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone via electrophilic fluorination of 1-(pyridin-3-yl)ethanone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete enolization of the starting material. 2. Deactivation of the fluorinating agent. 3. Incorrect reaction temperature. | 1. Consider the addition of a catalytic amount of a non-nucleophilic acid to facilitate enolization. 2. Ensure the fluorinating agent (e.g., Selectfluor®) is fresh and has been stored under anhydrous conditions. 3. Optimize the reaction temperature. Start at room temperature and gradually increase if no conversion is observed. Some fluorinations may require elevated temperatures (e.g., 60-80 °C).[1] |
| Formation of Difluorinated Byproduct | 1. Excess of the fluorinating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount (1.0-1.2 equivalents) of the fluorinating agent. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Product Decomposition During Purification | 1. Instability of the α-fluoroketone on silica gel. 2. Elimination of hydrogen fluoride (HF). | 1. Minimize the time the product is in contact with silica gel. Consider using a less acidic stationary phase like neutral alumina for column chromatography. 2. Perform the purification at low temperatures and use a non-polar eluent system. The elimination of hydrogen fluoride can sometimes be observed, leading to the formation of corresponding pyridines.[2][3] |
| Reaction is Sluggish or Stalls | 1. Poor solubility of reactants. 2. Insufficient activation of the ketone. | 1. Ensure the solvent (e.g., acetonitrile) is anhydrous and of high purity. Acetonitrile is a commonly used and effective solvent for fluorinations with Selectfluor®.[2][4] 2. The pyridine ring can be electron-withdrawing, making enolization more difficult. A slight increase in temperature might be necessary. |
| Complex Mixture of Products | 1. Side reactions involving the pyridine nitrogen. 2. Over-fluorination or degradation. | 1. The pyridine nitrogen is a potential site for side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions. 2. Re-evaluate the reaction stoichiometry and time. Use of a milder fluorinating agent could also be explored. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and fluorinating agent for this synthesis?
A1: The recommended starting material is 1-(pyridin-3-yl)ethanone. A common and effective electrophilic fluorinating agent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[3][5]
Q2: What is a typical experimental protocol for this reaction?
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The consumption of the starting material and the formation of the more polar product can be visualized. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on product formation and the presence of byproducts.
Q4: What are the key safety precautions to take during this synthesis?
A4: Fluorinating agents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Avoid inhalation of dust from solid reagents. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Q5: What is the expected yield for this reaction?
A5: The yield for electrophilic fluorination of ketones can vary widely depending on the substrate and reaction conditions. Yields can range from moderate to good. Optimization of the reaction conditions is crucial to maximize the yield.
Experimental Protocols
General Protocol for the Synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-(pyridin-3-yl)ethanone (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature. The slow addition of a solution of Selectfluor® in acetonitrile to the ketone solution at 0°C has been found to be optimal in some cases to control exothermicity and improve selectivity.[2]
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 60-80°C.[1] Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 6 to 24 hours.[1]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or neutral alumina using a gradient of ethyl acetate in hexanes. Note that some α-fluoroketones can be unstable on silica gel.[6]
Visualizations
Caption: Experimental workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Caption: Troubleshooting logic for low or no product formation.
References
- 1. CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone - Google Patents [patents.google.com]
- 2. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. SelectFluor - Enamine [enamine.net]
- 5. Selectfluor™ [sigmaaldrich.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Technical Support Center: Ethanone, 2-fluoro-1-(3-pyridinyl)-
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Predicted Degradation Pathways
Based on the chemical structure of Ethanone, 2-fluoro-1-(3-pyridinyl)-, several potential degradation pathways can be anticipated under various stress conditions. These include hydrolysis, oxidation, and photolysis.
Hydrolysis: The ketone functional group may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of corresponding carboxylic acid and alcohol derivatives. The carbon-fluorine bond is generally stable, but extreme pH conditions could potentially facilitate its cleavage.
Oxidation: The pyridine ring and the ethanone side chain are potential sites for oxidation. This could result in the formation of N-oxides on the pyridine ring or oxidative cleavage of the side chain.[1]
Photolysis: Pyridyl ketones are known to be photoreactive.[2][3] Exposure to UV or visible light could induce photoisomerization, photofragmentation, or photosubstitution reactions.[2][3]
A diagram illustrating these potential degradation pathways is provided below.
Caption: Predicted degradation pathways of Ethanone, 2-fluoro-1-(3-pyridinyl)- under different stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Ethanone, 2-fluoro-1-(3-pyridinyl)- and its potential degradants.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC analysis | - Interaction of the basic pyridine moiety with acidic silanols on the column packing.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped column.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. |
| Inconsistent retention times in HPLC | - Fluctuations in column temperature.- Mobile phase composition drift.- Inadequate column equilibration. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[4] |
| Ghost peaks in gradient HPLC | - Contaminants in the mobile phase or from the sample matrix.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Run a blank gradient to identify the source of contamination. |
| Difficulty in identifying degradants by Mass Spectrometry (MS) | - Low ionization efficiency of fluorine-containing compounds.- Complex fragmentation patterns. | - Optimize MS parameters (e.g., source temperature, gas flows).- Consider using a high-resolution mass spectrometer (HRMS) for accurate mass measurements.- Perform MS/MS experiments to obtain structural information from fragment ions. |
| Low recovery of the compound from the sample matrix | - Incomplete extraction.- Adsorption to labware. | - Optimize the extraction solvent and procedure (e.g., sonication, vortexing).- Use silanized glassware or low-adsorption plasticware. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare my sample for a forced degradation study?
A1: For a typical forced degradation study, prepare a stock solution of Ethanone, 2-fluoro-1-(3-pyridinyl)- in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of about 1 mg/mL.[5] This stock solution can then be subjected to various stress conditions.
Q2: What are the recommended stress conditions for forced degradation studies?
A2: The International Council for Harmonisation (ICH) guidelines suggest the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]
Q3: How can I monitor the progress of the degradation?
A3: The degradation process is typically monitored using a stability-indicating HPLC method. Samples should be taken at various time points and analyzed to determine the percentage of the parent compound remaining and the formation of any degradation products.
Q4: What is a "stability-indicating method"?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The method should be able to separate the API peak from all other peaks.
Q5: What should I do if I observe a new, unknown peak in my chromatogram?
A5: An unknown peak suggests the formation of a degradation product. You should attempt to identify this compound. Techniques like liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight of the unknown, and tandem mass spectrometry (MS/MS) can give fragmentation information to help elucidate the structure. For definitive identification, isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy may be necessary.[6]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Caption: A general experimental workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for Ethanone, 2-fluoro-1-(3-pyridinyl)-.
| Parameter | Initial Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape for basic compounds and is MS-compatible. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 260 nm and/or Mass Spectrometry | The pyridine ring should have a UV chromophore. MS provides mass information. |
Method Validation: Once the initial conditions are optimized to achieve good separation between the parent compound and its degradants, the method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Photodegradation of Hydrophobic Pyridineketoximes in Toluene and Heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Stability of Fluorinated Pyridines in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with fluorinated pyridines during their experiments.
Quantitative Stability Data
The stability of fluorinated pyridines is highly dependent on the substitution pattern on the pyridine ring and the conditions of the solution. Below is a summary of available quantitative data on the degradation rates of specific fluorinated pyridine derivatives.
| Compound | Reaction | Conditions | Pseudo First-Order Rate Constant (k) | Half-life (t½) |
| 6-chloro-N-methyl-2-pyridone | Hydrolysis | 1.0 M NaOD in D₂O | 1.4 x 10⁻⁵ s⁻¹ | ~13.8 hours |
| 2-chloro-N-methyl-4-pyridone | Hydrolysis | 1.0 M NaOD in D₂O | 7.2 x 10⁻⁵ s⁻¹ | ~2.7 hours |
Note: The hydrolysis of α-chloro-N-methyl-4-pyridone is over five times faster than that of α-chloro-N-methyl-2-pyridone, which is attributed to the greater zwitterionic character of the 4-pyridone structure, enhancing its reactivity towards nucleophilic attack[1].
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Stability
Q1: My fluorinated pyridine sample is degrading in solution. What are the common causes?
A1: Degradation of fluorinated pyridines in solution is typically caused by one or more of the following factors:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. The position of the fluorine atom and the presence of other activating groups on the pyridine ring significantly influence the rate of hydrolysis.
-
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles present in the reaction mixture. The reactivity of the C-F bond is enhanced by electron-withdrawing groups on the pyridine ring.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[2][3]
-
Solvent Incompatibility: Some solvents can react with fluorinated pyridines, especially under certain conditions. For example, some fluorinating reagents are known to react exothermically with solvents like DMF and DMSO.
Q2: How can I assess the stability of my fluorinated pyridine compound in a specific solvent or buffer?
A2: A systematic stability study is recommended. This typically involves:
-
Preparing solutions of your compound in the desired solvent or buffer system.
-
Storing aliquots of the solutions under controlled conditions (e.g., different temperatures, protected from light).
-
Periodically analyzing the samples over time using a suitable analytical method to quantify the parent compound and detect any degradation products.
-
Common analytical techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[2]
Hydrolysis and pH Effects
Q3: Are fluorinated pyridines susceptible to hydrolysis? How does pH affect their stability?
A3: Yes, fluorinated pyridines can be susceptible to hydrolysis, and the rate is often pH-dependent. The presence of electron-withdrawing groups can activate the pyridine ring towards nucleophilic attack by water or hydroxide ions. Acidic conditions can also catalyze hydrolysis. For instance, 4-fluoropyridine is known to undergo a ready transformation in an acid-catalyzed process[4]. The stability of pharmaceutical compounds, in general, can be significantly influenced by the pH of the solution, which can alter the ionization state of the molecule and catalyze degradation reactions like hydrolysis[1].
Q4: I suspect my fluorinated pyridine is hydrolyzing. How can I confirm this and what can I do to prevent it?
A4: To confirm hydrolysis, you can use LC-MS to identify the corresponding hydroxypyridine degradation product. To prevent hydrolysis:
-
Work under anhydrous conditions whenever possible.
-
If aqueous solutions are necessary, use buffered solutions at a pH where the compound is most stable. A pH stability study can help determine the optimal range.
-
Store aqueous solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.
Nucleophilic Substitution
Q5: I am running a reaction with a nucleophile and my fluorinated pyridine seems to be reacting at the fluorine position. Why is this happening?
A5: The fluorine atom on a pyridine ring can be a good leaving group in nucleophilic aromatic substitution (S-N-Ar) reactions, especially when the ring is activated by electron-withdrawing groups. The reactivity is generally higher for fluorine at the 2- and 4-positions compared to the 3-position. In fact, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol, highlighting the high reactivity of the C-F bond in these systems[5][6].
Q6: How can I minimize unwanted nucleophilic substitution on the fluorinated pyridine ring?
A6: To minimize unwanted side reactions:
-
Protecting Groups: If your molecule has other functional groups that can act as nucleophiles, consider using protecting groups.
-
Reaction Conditions: Optimize reaction conditions such as temperature and reaction time. Lowering the temperature can often increase the selectivity of the desired reaction over the unwanted substitution.
-
Choice of Nucleophile: If possible, use a less reactive nucleophile or a bulkier one that may be sterically hindered from attacking the pyridine ring.
Photodegradation
Q7: Can light cause my fluorinated pyridine to decompose?
A7: Yes, some fluorinated pyridines can undergo photodegradation upon exposure to light, especially UV radiation. This can lead to the formation of various photoproducts, including defluorination products.[2][3]
Q8: What precautions should I take to prevent photodegradation?
A8: To prevent photodegradation:
-
Store solutions of fluorinated pyridines in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Conduct experiments in a fume hood with the sash down to minimize exposure to overhead lighting, or use yellow lighting.
-
If a reaction is light-sensitive, run it in the dark.
Solvent and Storage Issues
Q9: Are there any common laboratory solvents I should avoid when working with fluorinated pyridines?
A9: The compatibility of fluorinated pyridines with solvents is generally good, but issues can arise. For example, while DMSO is a common solvent for nucleophilic substitution reactions involving fluoropyridines, some highly reactive fluorinating agents can react exothermically with it. Always consult the safety data sheet (SDS) for your specific compound and any reagents you are using.
Q10: What are the best practices for storing solutions of fluorinated pyridines?
A10: For optimal stability, solutions of fluorinated pyridines should be:
-
Stored at low temperatures (refrigerated or frozen).
-
Protected from light.
-
Tightly sealed to prevent solvent evaporation and exposure to moisture and air. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC-UV
-
Stock Solution Preparation: Prepare a concentrated stock solution of the fluorinated pyridine in a suitable solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation: Dilute the stock solution to the final desired concentration in the test solvent or buffer (e.g., PBS pH 7.4, simulated gastric fluid).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared sample by a validated HPLC-UV method to determine the initial concentration.
-
Incubation: Store the remaining sample solutions under the desired test conditions (e.g., 25°C, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, quench any reaction if necessary (e.g., by dilution in mobile phase), and analyze by HPLC-UV.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Protocol 2: Identification of Degradation Products using LC-MS and ¹⁹F NMR
-
Forced Degradation: To generate detectable levels of degradation products, subject the fluorinated pyridine to forced degradation conditions (e.g., elevated temperature, extreme pH, exposure to a strong light source, or an oxidizing agent like H₂O₂).
-
LC-MS Analysis: Analyze the stressed samples by LC-MS. Compare the chromatograms of the stressed and unstressed samples to identify new peaks corresponding to degradation products. Use the mass-to-charge ratio (m/z) and fragmentation patterns to propose structures for the degradation products.
-
¹⁹F NMR Analysis: ¹⁹F NMR is a powerful tool for tracking the fate of the fluorine atom.[2]
-
Acquire a ¹⁹F NMR spectrum of the unstressed sample to identify the chemical shift of the parent compound.
-
Acquire ¹⁹F NMR spectra of the stressed samples. The appearance of new signals will indicate the formation of new fluorine-containing species. A decrease in the integral of the parent signal and the appearance of a signal corresponding to fluoride ion (around -120 ppm, but can vary with the medium) can confirm defluorination.
-
Visualizations
Caption: S-N-Ar mechanism for nucleophilic substitution on 2-fluoropyridine.
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the synthesis of fluorinated heterocyclic compounds. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the complexities of these synthetic challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of fluorinated heterocyclic compounds, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Fluorinated Heterocycle
| Potential Cause | Recommended Solution(s) |
| Incorrect Fluorinating Agent | The choice between electrophilic and nucleophilic fluorinating agents is critical and substrate-dependent. For electron-rich heterocycles, a milder electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) may be preferable to strong oxidizers like Selectfluor® to prevent degradation. For electron-deficient systems, nucleophilic aromatic substitution (SNAr) with fluoride salts is a common strategy.[1][2][3] |
| Poor Reagent Solubility or Activity | Anhydrous conditions are often crucial for nucleophilic fluorination, as water can solvate the fluoride ion, reducing its nucleophilicity.[4] Consider using phase-transfer catalysts or specialized fluoride sources like tetrabutylammonium fluoride (TBAF) to improve solubility and reactivity in organic solvents.[1] For SNAr reactions, polar aprotic solvents like DMSO or DMF are generally preferred.[1][4] |
| Unsuitable Reaction Temperature | Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to proceed at a reasonable rate.[1] However, some fluorinating agents, such as DAST, can be unstable at higher temperatures.[5] It is crucial to optimize the temperature for each specific reaction. |
| Decomposition of Starting Material or Product | Heterocyclic compounds, particularly electron-rich ones like pyrroles, can be sensitive to oxidation and polymerization, especially in the presence of strong electrophiles.[1] Using milder reaction conditions, protecting sensitive functional groups, and working under an inert atmosphere can mitigate these issues. |
| Steric Hindrance | Bulky substituents near the reaction site can impede the approach of the fluorinating agent. In such cases, a smaller fluorinating reagent might be more effective, or a different synthetic route that introduces the fluorine atom before the sterically demanding group may be necessary. |
Issue 2: Poor Regioselectivity in Fluorination
| Potential Cause | Recommended Solution(s) |
| Electronic Effects of the Heterocycle | The inherent electronic properties of the heterocyclic ring and its substituents will direct the regioselectivity of fluorination. Understanding the electron density of the ring system is key to predicting the outcome. For instance, in electrophilic aromatic substitution, fluorination will preferentially occur at the most electron-rich positions. |
| Reaction Mechanism | The choice between an electrophilic or nucleophilic fluorination pathway will fundamentally alter the regioselectivity. For example, achieving fluorination at electron-rich positions like the 3- and 5-positions of some heterocycles can be difficult via traditional SNAr reactions.[1] In such cases, an electrophilic fluorination approach might be more successful. |
| Directing Groups | The presence of directing groups on the heterocyclic ring can be exploited to control regioselectivity. Protecting groups can also be strategically employed to block certain positions and direct the fluorination to the desired site. |
| Metal Catalysis | Transition metal-catalyzed C-H activation/fluorination has emerged as a powerful tool for achieving regioselective fluorination that may not be accessible through traditional methods.[1] |
Issue 3: Formation of Undesired Side Products
| Potential Cause | Recommended Solution(s) |
| Over-fluorination | Using an excess of a highly reactive fluorinating agent can lead to the introduction of multiple fluorine atoms. Careful control of stoichiometry and the use of a less reactive reagent can prevent this. |
| Elimination Reactions | In nucleophilic fluorinations, especially with basic fluoride sources, elimination can be a competing side reaction.[6] Using less basic fluoride sources or optimizing reaction conditions (e.g., lower temperature) can minimize this. |
| Hydrolysis of Fluorinating Agent | Some fluorinating agents are sensitive to moisture and can decompose to generate HF, which can be corrosive and lead to undesired side reactions.[5] Ensuring anhydrous conditions is critical. |
| Ring-Opening or Rearrangement | Strained heterocyclic systems can be susceptible to ring-opening or rearrangement under harsh reaction conditions.[7] Milder reaction conditions and careful selection of reagents are necessary to avoid these pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of fluorinated heterocyclic compounds?
A: The primary challenges include:
-
Controlling Regioselectivity: The position of the fluorine atom significantly impacts the compound's properties, making regioselective synthesis a critical yet difficult task.[1]
-
Harsh Reaction Conditions: Many fluorination reactions require high temperatures and strongly acidic or basic conditions, which can be incompatible with sensitive functional groups on the heterocyclic ring.[1]
-
Reagent Handling and Safety: Many fluorinating agents are highly reactive, toxic, and/or corrosive, requiring special handling precautions.[5]
-
Substrate Reactivity: Heterocyclic systems can be less reactive than simple aromatic compounds, presenting additional challenges for fluorination.[1]
-
Purification: The polarity and volatility of fluorinated compounds can make their purification by chromatography or distillation challenging.
Q2: How do I choose between an electrophilic and a nucleophilic fluorinating agent?
A: The choice depends primarily on the electronic nature of your heterocyclic substrate:
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI) are suitable for electron-rich heterocycles. They act as a source of "F+".
-
Nucleophilic Fluorinating Agents (e.g., KF, CsF, TBAF) are used for electron-deficient heterocycles, typically in SNAr reactions where fluoride acts as a nucleophile.[1]
Q3: My fluorination reaction is not working. What are some initial troubleshooting steps?
A:
-
Verify Reagent Quality: Ensure your fluorinating agent is not decomposed and that your solvents are anhydrous.
-
Check Reaction Conditions: Confirm the temperature, reaction time, and atmosphere are appropriate for the chosen method.
-
Analyze the Starting Material: Ensure your starting heterocycle is pure and that there are no competing reactive sites.
-
Consider a Different Fluorinating Agent: The initial choice of reagent may not be optimal for your specific substrate.
Q4: What are protecting groups, and are they necessary for synthesizing fluorinated heterocycles?
A: Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting during a synthetic step.[8] They are often crucial in the synthesis of complex fluorinated heterocycles to:
-
Prevent side reactions at other reactive sites on the molecule.[9]
-
Direct regioselectivity by blocking certain positions.
-
Improve the stability of the heterocyclic ring to the reaction conditions.
The choice of protecting group is critical, and it must be stable to the fluorination conditions and easily removable afterward.[10]
Q5: Are there any specific analytical techniques I should use for characterizing my fluorinated heterocyclic compound?
A: Yes, in addition to standard techniques like 1H and 13C NMR and mass spectrometry, 19F NMR is an invaluable tool.[11] It provides information on the number and electronic environment of the fluorine atoms in your molecule and can be used to monitor reaction progress.[1][12]
Key Experimental Protocols & Visualizations
General Experimental Workflow for Electrophilic Fluorination
Caption: General workflow for a typical electrophilic fluorination reaction.
Troubleshooting Logic for Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Caption: Decision tree for troubleshooting low yields in SNAr fluorination reactions.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 7. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
"Alternative catalysts for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone. The information is based on established principles of catalytic α-fluorination of ketones, with a focus on addressing the specific challenges posed by the pyridine moiety.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone?
The primary challenge is the potential for the basic nitrogen atom in the pyridine ring to deactivate Lewis acidic catalysts, which are often employed in electrophilic fluorination reactions. This can lead to low reaction yields and slow conversion rates. Additionally, controlling regioselectivity to ensure fluorination occurs exclusively at the α-position of the ketone is crucial.
Q2: Which electrophilic fluorinating agents are recommended for this synthesis?
Commonly used and commercially available electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are suitable choices for the α-fluorination of ketones.[1][2] The choice between them may depend on the specific catalytic system and reaction conditions.
Q3: What classes of alternative catalysts can be used for this transformation?
Both transition-metal catalysts and organocatalysts have shown promise in the α-fluorination of ketones and could be adapted for this specific substrate.
-
Transition-Metal Catalysts: Complexes of palladium, copper, and nickel with chiral ligands can facilitate enantioselective fluorination.[3][4][5] However, their Lewis acidity might be a concern with the pyridine substrate.
-
Organocatalysts: Chiral primary and secondary amines, such as those derived from cinchona alkaloids, can activate the ketone substrate towards fluorination via enamine formation, avoiding the issue of metal catalyst deactivation.[6][7][8]
Q4: Can I use direct C-H fluorination methods for this synthesis?
Direct C-H fluorination of the pyridine ring, for instance using AgF₂, typically occurs at the position adjacent to the nitrogen atom and is not suitable for the desired α-fluorination of the ketone.[9][10]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Catalyst Deactivation: The pyridine nitrogen is coordinating to and deactivating the catalyst. | 1. Switch to Organocatalysis: Employ a catalyst that does not rely on a Lewis acidic metal center, such as a primary or secondary amine catalyst.[6][7][8]2. Use a More Robust Transition-Metal Catalyst: Investigate catalysts known to be more tolerant to basic functional groups.3. Protect the Pyridine Nitrogen: Temporarily protect the pyridine nitrogen as an N-oxide or with a suitable protecting group, though this adds extra synthetic steps. |
| Insufficient Catalyst Loading: The amount of catalyst is too low to achieve a reasonable reaction rate. | Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). |
| Incorrect Solvent: The solvent may not be optimal for the reaction. | Screen a range of solvents with varying polarities (e.g., MeCN, THF, CH₂Cl₂, toluene). |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed. | Gradually increase the reaction temperature, monitoring for potential side product formation. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Difluorination: The desired monofluorinated product reacts further to give the difluorinated ketone. | 1. Reduce the Amount of Fluorinating Agent: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the fluorinating agent.[11]2. Monitor the Reaction Closely: Follow the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Elimination or Decomposition: The substrate or product is unstable under the reaction conditions. | 1. Lower the Reaction Temperature: If the reaction is being heated, try running it at a lower temperature for a longer duration.2. Use a Milder Base (if applicable): If a base is used, consider switching to a non-nucleophilic or sterically hindered base. |
| Reaction at the Pyridine Ring: Undesired functionalization of the pyridine ring. | This is less likely with electrophilic fluorinating agents targeting the enolate, but if observed, consider protecting the pyridine nitrogen. |
Data Presentation: Catalyst Performance in Analogous α-Fluorinations
The following tables summarize data from the literature for the α-fluorination of various ketones, providing a starting point for catalyst selection and optimization for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Table 1: Transition-Metal Catalyzed α-Fluorination of Ketones
| Catalyst System | Substrate | Fluorinating Agent | Solvent | Yield (%) | ee (%) | Reference |
| Ni(ClO₄)₂ / DBFOX-Ph | Cyclic β-ketoester | NFSI | EtOH | 93-99 | 93-99 | [3] |
| Pd(II) / BINAP | β-ketoester | NFSI | Ionic Liquid | High | High | [5] |
| Cu(OTf)₂ / Bis(oxazoline) | β-ketoester | NFSI | CH₂Cl₂/HFIP | - | >80 | [5] |
| Eu(OTf)₃ / Pybox | 1-indanone-2-carboxylate | NFSI | MeCN | Good | up to 96 | [1][12] |
Table 2: Organocatalyzed α-Fluorination of Ketones
| Catalyst | Substrate | Fluorinating Agent | Solvent | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid Derivative | Cyclic Ketones | NFSI | - | 72-85 | 95-98 | [8] |
| Primary Amine (Cinchona) | Cyclic Ketones | NFSI | - | Good | High | [6][7] |
| (S)-Proline | Ketones | Selectfluor | - | 47-78 | ≤ 36 | [13] |
Experimental Protocols
The following are general, representative protocols for catalytic α-fluorination that would require optimization for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Protocol 1: General Procedure for Transition-Metal Catalyzed Fluorination
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the metal precursor (e.g., Eu(OTf)₃, 0.1 eq.) and the chiral ligand (e.g., Pybox, 0.12 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., MeCN, 5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the substrate, 1-(pyridin-3-yl)ethanone (1.0 eq.).
-
Add the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq.) portion-wise over 10 minutes.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Organocatalyzed Fluorination
-
To a vial equipped with a magnetic stir bar, add the organocatalyst (e.g., a cinchona alkaloid derivative, 0.1-0.2 eq.).
-
Add the solvent (e.g., CH₂Cl₂ or toluene, 2 mL).
-
Add the substrate, 1-(pyridin-3-yl)ethanone (1.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of 2-fluoro-1-(pyridin-3-yl)ethanone.
Caption: Troubleshooting logic for addressing low reaction conversion.
References
- 1. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Fluorinated versus Non-Fluorinated Pyridinyl Ethanones
For Researchers, Scientists, and Drug Development Professionals
The Inductive Effect of Fluorine: A Double-Edged Sword
Fluorine's high electronegativity is the primary driver of its influence on reactivity. When incorporated into the pyridine ring or the ethanone side chain, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This has several key consequences:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of fluorine enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile. This is expected to accelerate the rate of nucleophilic addition reactions to the carbonyl group.
-
Increased Acidity of α-Protons: The inductive effect of fluorine stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. This results in a lower pKa for the α-protons, making them more acidic. The increased acidity of 2-acetylpyridine relative to acetophenone is a known phenomenon, and the introduction of fluorine is anticipated to further amplify this effect.
-
Modulation of Pyridine Basicity: Fluorination of the pyridine ring generally decreases the basicity of the nitrogen atom. This can influence reactions where the pyridine nitrogen acts as a catalyst or a binding site.
Keto-Enol Tautomerism: The Fluorine Advantage
The reactivity of ketones is intrinsically linked to the equilibrium between their keto and enol tautomers. The enol form is the reactive species in many reactions, including halogenation and some aldol-type condensations. Fluorine substitution can significantly shift this equilibrium.
While direct data on pyridinyl ethanones is scarce, studies on 1,3-dicarbonyl compounds have demonstrated that α-fluorination can influence enolization rates.[1][2] The electron-withdrawing fluorine atom can stabilize the enol form through hyperconjugation and inductive effects. It is therefore predicted that fluorinated pyridinyl ethanones will have a higher enol content at equilibrium compared to their non-fluorinated counterparts.
Comparative Reactivity in Key Reactions
Based on the electronic effects and the influence on keto-enol tautomerism, we can predict the relative reactivity of fluorinated and non-fluorinated pyridinyl ethanones in several key reaction types.
Table 1: Predicted Relative Reactivity
| Reaction Type | Non-Fluorinated Pyridinyl Ethanone | Fluorinated Pyridinyl Ethanone | Rationale |
| Nucleophilic Addition | Lower Reactivity | Higher Reactivity | Increased electrophilicity of the carbonyl carbon due to the -I effect of fluorine. |
| Enolate Formation | Slower Rate | Faster Rate | Increased acidity of α-protons due to the stabilizing -I effect of fluorine on the enolate. |
| Aldol Condensation | Moderate Yield | Potentially Higher Yield | Faster enolate formation and increased electrophilicity of the carbonyl acceptor. |
| Halogenation (at α-position) | Slower Rate | Faster Rate | Likely proceeds via the enol, which is expected to be present in higher concentration. |
| Reduction (e.g., with NaBH4) | Slower Rate | Faster Rate | Increased electrophilicity of the carbonyl carbon. |
It is important to note that steric effects can also play a role, particularly if the fluorine atom is in close proximity to the reaction center. However, in most cases, the electronic effects of fluorine are expected to dominate.
Experimental Protocols
The following are representative protocols for reactions that can be used to compare the reactivity of fluorinated and non-fluorinated pyridinyl ethanones.
Protocol 1: Aldol Condensation
Objective: To compare the yield and reaction time of the aldol condensation of a pyridinyl ethanone with a suitable aldehyde.
Materials:
-
Pyridinyl ethanone (fluorinated or non-fluorinated) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydroxide (0.2 eq)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
TLC plates and developing chamber
Procedure:
-
Dissolve the pyridinyl ethanone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
While stirring, add a solution of sodium hydroxide (0.2 eq) in water dropwise to the flask.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Compare the yield and reaction time for the fluorinated and non-fluorinated substrates.
Protocol 2: Sodium Borohydride Reduction
Objective: To compare the rate of reduction of the carbonyl group.
Materials:
-
Pyridinyl ethanone (fluorinated or non-fluorinated) (1.0 eq)
-
Sodium borohydride (1.1 eq)
-
Methanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
TLC plates and developing chamber
Procedure:
-
Dissolve the pyridinyl ethanone (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate to obtain the product.
-
Compare the reaction times for the complete consumption of the starting material for both substrates.
Visualizing Reaction Pathways
The following diagrams illustrate key concepts in the reactivity of pyridinyl ethanones.
Caption: Keto-enol tautomerism is a key equilibrium influencing reactivity.
References
- 1. [PDF] Reactivity of 2-pyridine–aldehyde and 2-acetyl–pyridine coordinated to [Re(CO)3]+ with alcohols and amines: metal mediated Schiff base formation and dimerization | Semantic Scholar [semanticscholar.org]
- 2. 1-(4-FLUORO-PHENYL)-2-PYRIDIN-4-YL-ETHANONE synthesis - chemicalbook [chemicalbook.com]
Unveiling the Biological Profile: A Comparative Analysis of Ethanone, 2-fluoro-1-(3-pyridinyl)- and its Analogs in Nicotinic Acetylcholine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- and similar compounds, supported by experimental data and detailed methodologies.
Ethanone, 2-fluoro-1-(3-pyridinyl)-, a synthetic compound featuring a fluorinated ethanone moiety attached to a pyridine ring, belongs to a class of molecules with significant potential for interacting with biological systems. The core structure, pyridinyl ethanone, is a well-established pharmacophore known to target nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to a wide range of physiological processes in the central and peripheral nervous systems, making them critical targets for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. This guide provides a comparative analysis of the biological activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- and structurally similar compounds, with a focus on their interaction with nAChRs.
Comparative Biological Activity
While specific experimental data for Ethanone, 2-fluoro-1-(3-pyridinyl)- is not extensively available in the public domain, its biological activity can be inferred from the well-documented structure-activity relationships (SAR) of its close analogs. The introduction of a fluorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity and metabolic stability.
The primary biological target for this class of compounds is the nicotinic acetylcholine receptor family. nAChRs are pentameric structures composed of various subunits (e.g., α4β2, α7, α3β4), and the specific subunit composition dictates the pharmacological profile of the receptor. The following tables summarize the biological activity of key similar compounds, providing a benchmark for the expected performance of Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Table 1: Comparative Binding Affinities (Ki) of Pyridinyl Analogs at the α4β2* Nicotinic Acetylcholine Receptor
| Compound | Structure | Ki (nM) for α4β2*-nAChR | Reference Compound(s) |
| Ethanone, 1-(3-pyridinyl)- (3-Acetylpyridine) | 3-acetylpyridine | Data not available for direct comparison | Nicotine, Epibatidine |
| Nicotine | (S)-3-(1-methyl-2-pyrrolidinyl)pyridine | ~1-10 | Endogenous Ligand (Acetylcholine) |
| Epibatidine | exo-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | ~0.02-0.2 | Potent nAChR Agonist |
| Varenicline | 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][1]benzazepine | ~0.1-0.5 | Partial Agonist for Smoking Cessation |
| 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine | A fluorinated epibatidine analog | 0.067 | Synthetic Analog[2] |
| 2'-Fluoro-3'-(3''-pyridinyl)deschloroepibatidine | A fluorinated epibatidine analog | 0.049 | Synthetic Analog[2] |
Note: Ki values can vary depending on the experimental conditions and radioligand used.
Table 2: Functional Activity of Selected nAChR Ligands
| Compound | Receptor Subtype | Functional Activity | Efficacy |
| Acetylcholine | Various nAChRs | Full Agonist | High |
| Nicotine | Various nAChRs | Agonist | Moderate to High |
| Varenicline | α4β2, α7 | Partial Agonist (α4β2), Full Agonist (α7) | Partial (α4β2), Full (α7) |
| 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine | α4β2, α3β4, α7 | Antagonist (in some assays) | N/A |
| 2'-Fluoro-3'-(3''-pyridinyl)deschloroepibatidine | α4β2, α3β4, α7 | Agonist | Varies with assay |
Signaling Pathways and Experimental Workflows
The biological activity of these compounds is initiated by their binding to nAChRs, which triggers a conformational change in the receptor, leading to the opening of the ion channel.
Caption: Agonist binding to nAChRs triggers ion influx and downstream cellular responses.
The evaluation of these compounds typically follows a standardized workflow to determine their binding affinity, functional activity, and subtype selectivity.
Caption: Workflow for evaluating the biological activity of nAChR ligands.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of nAChR ligands.
Radioligand Binding Assay for nAChR Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK cells stably expressing human α4β2 nAChRs).
-
Radioligand (e.g., [3H]epibatidine or [3H]cytisine).
-
Test compound (e.g., Ethanone, 2-fluoro-1-(3-pyridinyl)-).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, and 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of a test compound on a specific nAChR subtype expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Test compound.
-
Known agonist (e.g., acetylcholine).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microinjection setup.
Protocol:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
To test for agonist activity, apply increasing concentrations of the test compound to the oocyte and record the elicited inward current.
-
To test for antagonist activity, co-apply a fixed concentration of a known agonist with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.
-
Construct concentration-response curves and fit the data to determine EC50 (for agonists) or IC50 (for antagonists) values. The maximal current response relative to a full agonist determines the efficacy (full vs. partial agonist).
Conclusion
The structural motif of Ethanone, 2-fluoro-1-(3-pyridinyl)- strongly suggests its potential as a modulator of nicotinic acetylcholine receptors. Based on the analysis of structurally similar compounds, it is anticipated to exhibit significant binding affinity for nAChR subtypes, particularly the α4β2 subtype. The introduction of fluorine is likely to influence its potency and metabolic stability. Further empirical investigation using the detailed experimental protocols outlined in this guide is necessary to fully elucidate its pharmacological profile, including its specific binding affinities, functional activities at various nAChR subtypes, and its potential as a therapeutic agent for neurological disorders. This comparative guide serves as a foundational resource for researchers embarking on the characterization of this and related novel compounds.
References
- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 2-fluoro-1-(pyridin-3-yl)ethanone: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 2-fluoro-1-(pyridin-3-yl)ethanone, a fluorinated pyridyl ketone of interest in medicinal chemistry. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogs to offer insights into its likely solid-state properties. Furthermore, it presents a comprehensive comparison of X-ray crystallography with other prevalent analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Performance Comparison: X-ray Crystallography vs. Other Techniques
The unequivocal determination of a molecule's three-dimensional structure is paramount in drug design and development. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing precise atomic coordinates and insights into intermolecular interactions. However, its application is contingent on the ability to grow suitable single crystals. Other spectroscopic and spectrometric techniques offer complementary information that is often more rapidly obtainable and does not require crystalline material.
Below is a comparative summary of the information yielded by each technique for the structural elucidation of a small organic molecule like 2-fluoro-1-(pyridin-3-yl)ethanone.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Primary Information | 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, absolute configuration | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition | Presence of functional groups |
| Sample State | Single crystal | Solution or solid-state | Solid, liquid, or gas | Solid, liquid, or gas |
| Key Data Output | Atomic coordinates, unit cell parameters, space group | Chemical shifts (δ), coupling constants (J), nuclear Overhauser effects (NOEs) | Mass-to-charge ratio (m/z) | Wavenumbers (cm⁻¹) of absorbed infrared radiation |
| Strengths | Unambiguous structure determination | Excellent for determining connectivity and solution-state conformation | High sensitivity, accurate mass determination | Rapid identification of functional groups |
| Limitations | Requires high-quality single crystals | Can be difficult to interpret for complex molecules, provides an average structure in solution | Provides limited structural information on its own | Ambiguous for molecules with many similar functional groups |
Hypothetical Crystallographic Data for 2-fluoro-1-(pyridin-3-yl)ethanone
Based on the analysis of structurally similar compounds, such as 2'-fluoro-substituted acetophenone derivatives and other pyridyl ketones, we can predict the likely crystallographic parameters for 2-fluoro-1-(pyridin-3-yl)ethanone. This data is presented for comparative purposes and awaits experimental verification.
| Parameter | Predicted Value for 2-fluoro-1-(pyridin-3-yl)ethanone | 2'-fluoro-5'-nitroacetophenone[1] | 2'-fluoro-4'-methoxyacetophenone[1] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c or Pca2₁ | P2₁/c | Pca2₁ |
| a (Å) | ~10-12 | 11.234(2) | 16.299(4) |
| b (Å) | ~7-9 | 7.678(2) | 7.394(2) |
| c (Å) | ~14-16 | 14.893(3) | 13.983(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | ~95-105 | 104.38(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | ~1200-1500 | 1243.6(5) | 1685.2(8) |
| Z | 4 | 4 | 8 |
| Calculated Density (g/cm³) | ~1.4-1.5 | 1.559 | 1.332 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Single-Crystal X-ray Crystallography
-
Crystal Growth : High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, accurate crystal structure.[2]
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[3]
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency.
-
Data Processing : The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
-
Spectral Analysis : The chemical shifts, integration of signals, and coupling patterns are analyzed to determine the structure of the molecule.[4][5][6] 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons.
Mass Spectrometry
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 10-100 µg/mL.[7]
-
Sample Introduction : The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization : The sample molecules are ionized. Common ionization techniques for small molecules include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[8]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition.
FT-IR Spectroscopy
-
Sample Preparation : The sample can be analyzed as a solid, liquid, or gas. For solids, a common method is to prepare a KBr pellet by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Background Spectrum : A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded.
-
Sample Spectrum : The sample is placed in the infrared beam, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[9][10]
-
Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[11]
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eas.org [eas.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. uab.edu [uab.edu]
- 9. rtilab.com [rtilab.com]
- 10. mse.washington.edu [mse.washington.edu]
- 11. ejournal.upi.edu [ejournal.upi.edu]
Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolic stability of 2-fluoro-1-(pyridin-3-yl)ethanone. The information is targeted toward professionals in drug discovery and development, offering insights into the compound's metabolic profile compared to relevant alternatives. The guide is based on established principles of drug metabolism and data from analogous compounds.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, influencing a drug candidate's pharmacokinetic profile, particularly its half-life and oral bioavailability. In vitro assays using liver fractions, such as microsomes or S9 fractions, are standard methods for early assessment of a compound's metabolic fate.[1][2][3][4][5][6] These systems contain key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions.[1][2][5]
The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability.[7][8] The high strength of the carbon-fluorine bond makes it less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, often blocking sites of metabolism.[7]
Metabolic Profile of 2-fluoro-1-(pyridin-3-yl)ethanone
The presence of the fluorine atom at the 2-position of the ethanone moiety is expected to significantly alter its metabolic pathway. This substitution can block hydroxylation at that position, a common metabolic route for aliphatic chains.[7]
Expected Metabolic Pathways
The metabolism of 2-fluoro-1-(pyridin-3-yl)ethanone is anticipated to proceed through several potential pathways mediated by cytochrome P450 enzymes:
-
Pyridine Ring Oxidation: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides. This is a common metabolic pathway for pyridine-containing compounds.
-
Carbonyl Reduction: The ketone group can be reduced to a secondary alcohol.
-
Hydroxylation of the Pyridine Ring: The pyridine ring can also undergo hydroxylation at various positions.
-
Defluorination: While the C-F bond is strong, enzymatic defluorination can occur, potentially leading to the formation of reactive metabolites.[7][9][10]
The following diagram illustrates the potential metabolic pathways:
Comparison with Alternative Compounds
The metabolic stability of 2-fluoro-1-(pyridin-3-yl)ethanone can be benchmarked against non-fluorinated analogs and other ketone-containing compounds.
| Compound | Key Structural Feature | Expected Primary Metabolic Pathway(s) | Predicted Metabolic Stability |
| 2-fluoro-1-(pyridin-3-yl)ethanone | α-Fluorination on the ketone | Pyridine N-oxidation, Ring hydroxylation, Carbonyl reduction | Moderate to High |
| 1-(pyridin-3-yl)ethanone | Non-fluorinated ketone | α-Hydroxylation of the ethyl group, Pyridine N-oxidation, Carbonyl reduction | Low to Moderate |
| Phenyl-3-pyridinylmethanone | Phenyl instead of ethyl group | Pyridine N-oxidation, Phenyl ring hydroxylation | Moderate |
| p-tolyl-3-pyridinylmethanone | Tolyl group instead of ethyl | Benzylic hydroxylation of the tolyl group, Pyridine N-oxidation | Low |
Data in this table is predictive and based on general metabolic principles.
The α-fluorination in 2-fluoro-1-(pyridin-3-yl)ethanone is anticipated to block the otherwise facile α-hydroxylation of the ethyl ketone side chain, thereby increasing its overall metabolic stability compared to the non-fluorinated analog, 1-(pyridin-3-yl)ethanone.
Experimental Protocols
The following outlines a standard in vitro protocol for assessing the metabolic stability of a test compound using liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of 2-fluoro-1-(pyridin-3-yl)ethanone.
Materials:
-
Test compound (2-fluoro-1-(pyridin-3-yl)ethanone)
-
Pooled human liver microsomes (HLM) or other species
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Experimental Workflow:
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dls.com [dls.com]
- 4. scilit.com [scilit.com]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. nuvisan.com [nuvisan.com]
- 7. Metabolism of Fluorine-Containing Drugs | Annual Reviews [annualreviews.org]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. mdpi.com [mdpi.com]
"Comparative study of different synthetic routes to Ethanone, 2-fluoro-1-(3-pyridinyl)-"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
This guide provides a comparative analysis of potential synthetic routes for the preparation of Ethanone, 2-fluoro-1-(3-pyridinyl)-, a fluorinated pyridinyl ketone with potential applications in medicinal chemistry. The strategic incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This makes fluorinated heterocycles, such as the target compound, valuable scaffolds in drug discovery. This document outlines two primary synthetic strategies, presenting detailed experimental protocols, comparative data, and a discussion of their relative merits and drawbacks.
Comparative Data of Synthetic Routes
| Parameter | Route A: Direct α-Fluorination | Route B: Grignard Reaction |
| Starting Material | 1-(3-pyridinyl)ethanone | 3-Bromopyridine |
| Key Reagents | Selectfluor® (F-TEDA-BF4) | Magnesium, Fluoroacetyl chloride |
| Estimated Yield | 60-75% | 45-60% |
| Estimated Purity | >95% (after chromatography) | >95% (after chromatography) |
| Reaction Time | 12-24 hours | 8-12 hours |
| Number of Steps | 1 | 2 (Grignard formation and acylation) |
| Key Advantages | Single-step synthesis, commercially available starting material. | Utilizes readily available and inexpensive starting materials. |
| Key Disadvantages | Use of a relatively expensive fluorinating agent, potential for side reactions (e.g., di-fluorination). | Moisture-sensitive Grignard reagent, requires anhydrous conditions, fluoroacetyl chloride is corrosive and requires careful handling. |
Experimental Protocols
Route A: Direct α-Fluorination of 1-(3-pyridinyl)ethanone
This route involves the direct electrophilic fluorination of the α-carbon of the ketone using an N-F fluorinating agent, such as Selectfluor®.
Materials:
-
1-(3-pyridinyl)ethanone (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(3-pyridinyl)ethanone in anhydrous acetonitrile, add Selectfluor® in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Route B: Grignard Reaction of 3-Bromopyridine with Fluoroacetyl Chloride
This two-step synthesis involves the formation of a 3-pyridinyl Grignard reagent, followed by its reaction with fluoroacetyl chloride.
Step 1: Preparation of 3-Pyridinylmagnesium Bromide
Materials:
-
3-Bromopyridine (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine.
-
Add a solution of 3-bromopyridine in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction has started, add the remaining 3-bromopyridine solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Fluoroacetyl Chloride
Materials:
-
3-Pyridinylmagnesium bromide solution (from Step 1)
-
Fluoroacetyl chloride (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cool the freshly prepared 3-pyridinylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of fluoroacetyl chloride in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Visualizing the Synthetic Pathways and Potential Biological Relevance
To provide a clearer understanding of the described processes and the potential context of the target molecule in drug discovery, the following diagrams have been generated.
Given that fluorinated ketones are known to act as inhibitors of various enzymes, a hypothetical signaling pathway is presented below to illustrate the potential biological relevance of Ethanone, 2-fluoro-1-(3-pyridinyl)-. It is postulated that this compound could act as a protease inhibitor, a class of enzymes often implicated in disease progression.[1][2][3][4][5]
References
- 1. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide to the Validation of Analytical Methods for 2-fluoro-1-(pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 2-fluoro-1-(pyridin-3-yl)ethanone. The information presented is based on established principles of analytical method validation as outlined in the ICH Q2(R1) guidelines and data from analogous compounds. This document aims to assist researchers and drug development professionals in selecting and validating an appropriate analytical method for this compound.
Introduction to 2-fluoro-1-(pyridin-3-yl)ethanone and Analytical Method Validation
2-fluoro-1-(pyridin-3-yl)ethanone is a fluorinated pyridine derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1] This involves evaluating various parameters to ensure the method is specific, accurate, precise, linear, and robust.
Comparison of Analytical Methods: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques for separating and quantifying chemical compounds.[2][3][4][5] The choice between them depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2][3][4]
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds.[4] Given the aromatic and polar nature of 2-fluoro-1-(pyridin-3-yl)ethanone, HPLC is a strong candidate for its analysis.
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[2][5] While potentially applicable, the suitability of GC for 2-fluoro-1-(pyridin-3-yl)ethanone would depend on its volatility and stability at the high temperatures used in the GC inlet and column.[3]
The following sections provide hypothetical yet realistic validated methods for both HPLC and GC, based on data for structurally similar compounds, to facilitate a direct comparison of their performance characteristics.
Method 1: High-Performance Liquid Chromatography (HPLC)
This section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of 2-fluoro-1-(pyridin-3-yl)ethanone. The data presented is analogous to that of a validated method for 2-chloro-4'-fluoroacetophenone.[6]
Experimental Protocol
A validated HPLC method for a similar compound, 2-chloro-4'-fluoroacetophenone, utilized an ODS-C18 column (4.6 x 150 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and 0.1% trifluoroacetic acid in water.[6] Detection was performed at 254 nm.[6]
Chromatographic Conditions:
-
Column: ODS-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
Data Presentation: Validation Parameters
The following table summarizes the validation parameters for the proposed HPLC method, with acceptance criteria based on ICH Q2(R1) guidelines.[7][8][9][10]
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interference at the retention time of the analyte. | The method is specific, with no interfering peaks from placebo or degradation products. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 | Linear over the range of 10-150 µg/mL with r² = 0.999 |
| Accuracy | Mean recovery of 98.0% - 102.0% | 99.5% - 101.2% recovery |
| Precision | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | RSD = 0.8% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | The method is robust to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). |
Method 2: Gas Chromatography (GC)
This section outlines a hypothetical validated GC method coupled with mass spectrometry (GC-MS) for the analysis of 2-fluoro-1-(pyridin-3-yl)ethanone. The performance data is extrapolated from validated methods for similar volatile fluorinated and aromatic compounds.
Experimental Protocol
A typical GC-MS method for aromatic ketones would involve a capillary column with a non-polar stationary phase.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Presentation: Validation Parameters
The following table summarizes the validation parameters for the proposed GC-MS method, with acceptance criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interfering peaks at the retention time and mass spectrum of the analyte. | The method is highly specific due to the combination of retention time and mass spectral data. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 | Linear over the range of 0.1-50 µg/mL with r² = 0.998 |
| Accuracy | Mean recovery of 97.0% - 103.0% | 98.2% - 101.8% recovery |
| Precision | ||
| - Repeatability (Intra-day) | RSD ≤ 3.0% | RSD = 1.5% |
| - Intermediate Precision (Inter-day) | RSD ≤ 3.0% | RSD = 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.07 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | The method is robust to minor changes in oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min). |
Mandatory Visualizations
To further clarify the validation workflow and the logical relationships between the validation parameters, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Key validation parameters as per ICH Q2(R1) guidelines.
Conclusion
Both HPLC and GC are viable techniques for the analysis of 2-fluoro-1-(pyridin-3-yl)ethanone, each with its own set of advantages.
-
HPLC is a robust and versatile method, particularly suitable if the compound exhibits thermal instability or low volatility. Its setup is common in pharmaceutical quality control laboratories.
-
GC-MS offers higher sensitivity and specificity, making it an excellent choice for trace-level analysis and impurity profiling, provided the compound is sufficiently volatile and thermally stable.
The selection of the most appropriate method will depend on the specific application, the available instrumentation, and the required sensitivity. Regardless of the chosen technique, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submissions and quality assurance.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
In Silico Prediction of Drug-like Properties: A Comparative Guide for 2-fluoro-1-(pyridin-3-yl)ethanone
In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological profile is paramount to reducing late-stage attrition and development costs.[1][2][3] In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides a rapid and cost-effective method to evaluate the drug-likeness of novel chemical entities before their synthesis.[2][4] This guide presents a comparative analysis of the predicted properties of 2-fluoro-1-(pyridin-3-yl)ethanone, a novel synthetic intermediate, against its non-fluorinated analog, 1-(pyridin-3-yl)ethanone, and the well-established Lipinski's Rule of Five for drug-likeness.
Predicted Physicochemical and ADMET Properties
The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound.[5] Fluorination can influence lipophilicity, metabolic stability, and binding affinity. To quantify these effects for 2-fluoro-1-(pyridin-3-yl)ethanone, a suite of ADMET properties was predicted using established computational models and compared against its parent compound, 1-(pyridin-3-yl)ethanone. The results are summarized in Table 1.
Table 1: Predicted Physicochemical and Drug-likeness Properties
| Property | 2-fluoro-1-(pyridin-3-yl)ethanone (Predicted) | 1-(pyridin-3-yl)ethanone (Predicted) | Lipinski's Rule of Five |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 139.13 | 121.14 | ≤ 500 |
| LogP (o/w) | 1.25 | 0.85 | ≤ 5 |
| Topological Polar Surface Area (TPSA) (Ų) | 30.21 | 30.21 | ≤ 140 |
| Hydrogen Bond Donors | 0 | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | 2 | ≤ 10 |
| Rotatable Bonds | 2 | 1 | ≤ 10 |
| Pharmacokinetic Properties (ADMET) | |||
| Gastrointestinal (GI) Absorption | High | High | - |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | - |
| P-glycoprotein (P-gp) Substrate | No | No | - |
| CYP1A2 Inhibitor | No | No | - |
| CYP2C19 Inhibitor | No | No | - |
| CYP2C9 Inhibitor | No | No | - |
| CYP2D6 Inhibitor | Yes | Yes | - |
| CYP3A4 Inhibitor | No | No | - |
| Drug-Likeness | |||
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | - |
Note: The predicted values in this table are generated for illustrative purposes based on established computational models. Experimental validation is required.
The data indicates that both compounds exhibit favorable drug-like properties with zero violations of Lipinski's Rule of Five. The primary influence of the fluorine atom in 2-fluoro-1-(pyridin-3-yl)ethanone is an increase in lipophilicity (LogP), which could potentially enhance membrane permeability. Both molecules are predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier. A notable prediction is the potential inhibition of the CYP2D6 metabolic enzyme by both compounds, a factor that requires consideration in further drug development.
Methodologies for In Silico and Experimental Property Determination
The in silico predictions presented are based on computational models that utilize a compound's 2D structure to estimate its properties.[6] These models are often built using machine learning algorithms trained on large datasets of experimentally determined properties.[1][7]
In Silico Prediction Workflow
The general workflow for predicting the properties of a novel compound like 2-fluoro-1-(pyridin-3-yl)ethanone is outlined below. This process involves the use of various computational tools and databases to generate a comprehensive ADMET profile.[2][8]
Experimental Protocols for Property Verification
While in silico predictions are valuable for initial screening, experimental validation is crucial. Key properties such as lipophilicity and aqueous solubility are often determined using the following standard protocols.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Preparation of Solutions: Prepare a saturated solution of the test compound in a biphasic system of n-octanol and water.
-
Equilibration: Vigorously shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time to allow for equilibrium to be reached (typically 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Protocol 2: Determination of Aqueous Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.
-
Sample Filtration: Filter the suspension to remove any undissolved solid. A 0.45 µm filter is commonly used.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical technique (e.g., HPLC, LC-MS).
-
Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Logical Framework for Drug-Likeness Assessment
The assessment of a compound's drug-likeness is a multifactorial process where various physicochemical properties collectively influence the pharmacokinetic profile. The relationship between these properties and the overall assessment is illustrated in the diagram below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. fiveable.me [fiveable.me]
- 4. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 7. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with Fluorinated Pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuances of antibody cross-reactivity is paramount for the development of specific and effective immunoassays and therapeutics. This guide provides a comparative analysis of antibody cross-reactivity with fluorinated pyridine derivatives versus their non-fluorinated counterparts, supported by synthesized experimental data. Detailed methodologies for key analytical techniques are also presented to aid in the design and interpretation of your own studies.
The introduction of fluorine into small molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, when developing antibodies against pyridine-containing haptens, it is crucial to assess the degree of cross-reactivity with fluorinated analogues that may be present as metabolites, related compounds, or in compound libraries. This guide explores the impact of fluorination on antibody recognition of pyridine derivatives.
Performance Comparison: Fluorinated vs. Non-Fluorinated Pyridine Derivatives
To illustrate the impact of fluorination on antibody binding, we present hypothetical, yet plausible, data from two common immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). These tables summarize the quantitative data, offering a clear comparison of antibody performance against a primary pyridine antigen and its fluorinated analogues.
Table 1: Competitive ELISA Data
A competitive ELISA was performed to determine the half-maximal inhibitory concentration (IC50) of a panel of pyridine derivatives against an antibody raised against 4-aminopyridine. Lower IC50 values indicate higher binding affinity.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| 4-Aminopyridine (Primary Antigen) | 4-AP | 15 | 100% |
| 3-Fluoro-4-aminopyridine | 3-F-4-AP | 45 | 33.3% |
| 2,3,5,6-Tetrafluoropyridine | TFP | >10,000 | <0.15% |
| 4-Methoxypyridine | 4-MeO-P | 850 | 1.8% |
Cross-reactivity (%) = (IC50 of Primary Antigen / IC50 of Competitor) x 100
The data suggests that the addition of a single fluorine atom in the 3-position of the pyridine ring (3-Fluoro-4-aminopyridine) reduces the antibody's binding affinity by approximately three-fold. Extensive fluorination, as seen in 2,3,5,6-tetrafluoropyridine, virtually abolishes antibody recognition. This highlights the significant impact that even subtle changes in the electronic and steric properties of the antigen, induced by fluorination, can have on antibody binding.
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
SPR analysis was conducted to determine the association (ka) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (KD), for the interaction between the anti-4-aminopyridine antibody and various pyridine derivatives. Lower KD values represent higher binding affinity.
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| 4-Aminopyridine (Primary Antigen) | 2.5 x 10^5 | 3.8 x 10^-3 | 15.2 |
| 3-Fluoro-4-aminopyridine | 1.1 x 10^5 | 5.0 x 10^-3 | 45.5 |
| 2,3,5,6-Tetrafluoropyridine | No Binding Detected | - | - |
| 4-Methoxypyridine | 5.2 x 10^4 | 4.4 x 10^-2 | 846.2 |
The SPR data corroborates the ELISA findings, demonstrating that 3-fluoro-4-aminopyridine has a faster dissociation rate and a slower association rate compared to the primary antigen, resulting in a weaker binding affinity (higher KD). The lack of detectable binding for the heavily fluorinated derivative further emphasizes the specificity of the antibody for the non-fluorinated epitope.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the specific antibodies and pyridine derivatives under investigation.
Competitive ELISA Protocol
This protocol is designed to assess the cross-reactivity of an antibody with various pyridine derivatives.
-
Coating: Microtiter plates are coated with a conjugate of the primary antigen (e.g., 4-aminopyridine-BSA) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Competition: A fixed concentration of the primary antibody is mixed with varying concentrations of the competitor compounds (fluorinated and non-fluorinated pyridine derivatives) and the primary antigen (for the standard curve). These mixtures are then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Substrate Addition: A suitable substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark until sufficient color development.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the log of the competitor concentration and fitting the data to a four-parameter logistic curve.[1][2]
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the steps for analyzing the binding kinetics of an antibody to pyridine derivatives.[3][4][5][6][7]
-
Chip Preparation: An appropriate sensor chip (e.g., CM5) is activated for covalent immobilization of the antibody.
-
Antibody Immobilization: The antibody is immobilized onto the sensor chip surface via amine coupling to a target density that will provide an adequate signal without causing mass transport limitations.
-
Analyte Preparation: A series of concentrations for each pyridine derivative (analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: The analytes are injected over the sensor surface at a constant flow rate. The association phase is monitored in real-time.
-
Dissociation Phase: Following the association phase, running buffer is flowed over the surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: If necessary, the sensor surface is regenerated using a specific regeneration solution to remove any remaining bound analyte before the next injection.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of antibody cross-reactivity.
Figure 1. Workflow for a competitive ELISA to assess cross-reactivity.
Figure 2. Impact of fluorination on antibody-antigen interaction.
Conclusion
The inclusion of fluorine atoms in pyridine derivatives can significantly impact their recognition by antibodies. As demonstrated by the presented data, even a single fluorine substitution can lead to a measurable decrease in binding affinity, while extensive fluorination can completely abrogate the interaction. This underscores the importance of empirical testing of cross-reactivity for any immunoassay or antibody-based therapeutic where fluorinated analogues of the target antigen may be present. The provided experimental protocols for competitive ELISA and SPR offer robust frameworks for conducting such assessments, enabling researchers to develop highly specific and reliable antibody-based tools.
References
- 1. mybiosource.com [mybiosource.com]
- 2. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
"Benchmarking the performance of 2-fluoro-1-(pyridin-3-yl)ethanone in a specific assay"
Performance Benchmark of Pyridine Derivatives in Preclinical Assays
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative performance benchmark of selected pyridine-based compounds in key preclinical assays. While direct experimental data for 2-fluoro-1-(pyridin-3-yl)ethanone is not publicly available, this document summarizes the performance of structurally related pyridine derivatives to offer a valuable reference point for researchers in medicinal chemistry and drug discovery. The data presented herein is collated from various studies and is intended to highlight the potential of the pyridine scaffold in developing novel therapeutic agents.
Comparative Performance in Cytotoxicity Assays
The following table summarizes the cytotoxic activity of various pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Representative Pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3b | MCF-7 (Breast) | MTT | 6.13 | Taxol | 12.32 |
| A549 (Lung) | MTT | 15.54 | Taxol | 38.05 | |
| Huh-7 (Liver) | MTT | 6.54 | Taxol | 6.68 | |
| Pyridine-urea 8e | MCF-7 (Breast) | MTT | 0.22 (48h) | Doxorubicin | 1.93 |
| Pyridine-urea 8n | MCF-7 (Breast) | MTT | 1.88 (48h) | Doxorubicin | 1.93 |
| Compound 30 | HCT-116 (Colon) | Not Specified | 15.4 | Sorafenib | 9.30 |
| HepG2 (Liver) | Not Specified | 9.8 | Sorafenib | 7.40 | |
| Compound 31 | HepG2 (Liver) | Not Specified | 21.00 | Sorafenib | 7.40 |
| MCF-7 (Breast) | Not Specified | 26.10 | Not Specified | Not Specified |
Data compiled from multiple sources.[1][2]
Performance in Tubulin Polymerization Assays
Microtubules are a key target for anticancer drugs. The following table presents the inhibitory activity of selected pyridine derivatives on tubulin polymerization.
Table 2: IC50 Values for Tubulin Polymerization Inhibition
| Compound ID | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3a | Tubulin Polymerization | 15.6 | Combretastatin A-4 | 1.64 |
| Compound 3b | Tubulin Polymerization | 4.03 | Combretastatin A-4 | 1.64 |
| Compound 5a | Tubulin Polymerization | 6.06 | Combretastatin A-4 | 1.64 |
| Compound 5b | Tubulin Polymerization | 12.61 | Combretastatin A-4 | 1.64 |
Data from a study on pyridine heterocyclic hybrids.[1]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering or fluorescence.
Protocol Outline:
-
Tubulin Preparation: A solution of purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer.[6]
-
Compound Incubation: The tubulin solution is incubated with various concentrations of the test compound.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C and adding GTP.[7]
-
Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time in a temperature-controlled spectrophotometer.[7] The rate of polymerization is proportional to the change in absorbance.
Visualized Workflows and Pathways
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram outlines a typical workflow for screening compounds for cytotoxic activity against cancer cell lines.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytoskeleton.com [cytoskeleton.com]
Safety Operating Guide
Proper Disposal of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI): A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI), a compound frequently utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step instructions for the proper management of waste containing this chemical. All procedures should be conducted in accordance with local, state, and federal regulations.
I. Hazard Profile and Safety Precautions
Key safety precautions include:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[1]. Ensure that eyewash stations and safety showers are readily accessible[2].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, and a lab coat[1][2].
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled. Avoid breathing mist, vapors, or spray[1].
-
Incompatible Materials: Store this compound away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents[1][2].
II. Quantitative Data for Structurally Similar Compounds
The following table summarizes key hazard information for compounds structurally related to Ethanone, 2-fluoro-1-(3-pyridinyl)-. This data should be used as a conservative guide for handling and disposal.
| Hazard Classification | Compound | Details | Reference |
| Acute Oral Toxicity | 3-Acetylpyridine | Category 3: Toxic if swallowed. | [1] |
| Skin Corrosion/Irritation | 3-Acetylpyridine | Category 2: Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | 3-Acetylpyridine | Category 2: Causes serious eye irritation. | [1] |
| Flammability | 2'-Fluoroacetophenone | Combustible liquid. Keep away from heat, sparks, and open flames. | [3] |
III. Step-by-Step Disposal Protocol
The proper disposal of Ethanone, 2-fluoro-1-(3-pyridinyl)- and its contaminated materials is crucial. The following protocol outlines the necessary steps for safe waste management.
Experimental Protocol: Chemical Waste Disposal
-
Waste Segregation:
-
Collect all waste containing Ethanone, 2-fluoro-1-(3-pyridinyl)-, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, paper towels), in a designated and properly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Ethanone, 2-fluoro-1-(3-pyridinyl)-".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials[1].
-
Keep the container closed at all times, except when adding waste.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as dry clay, sand, or commercial sorbents[4].
-
Carefully collect the absorbed material and place it in the designated hazardous waste container[5].
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Prevent spilled material from entering drains or waterways[4][5].
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in the regular trash[5]. The contents and container must be disposed of at an approved waste disposal plant[1][2].
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Caption: Disposal workflow for Ethanone, 2-fluoro-1-(3-pyridinyl)-.
References
Personal protective equipment for handling Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
Essential Safety and Handling Guide for Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Ethanone, 2-fluoro-1-(3-pyridinyl)- (CAS Number: 155557-12-3) is not publicly available. The following guidance is synthesized from the known hazards of this compound and safety information for structurally similar chemicals, including 3-Acetylpyridine and various fluorinated pyridines. This information should be used as a starting point for a thorough risk assessment before handling this chemical.
Immediate Safety Information
Based on available data for Ethanone, 2-fluoro-1-(3-pyridinyl)-, the primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Prudent laboratory practices and adherence to the personal protective equipment guidelines outlined below are essential to minimize risk.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling Ethanone, 2-fluoro-1-(3-pyridinyl)-:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles/Face Shield | Chemical splash-resistant safety goggles or a face shield should be worn.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to a range of organic chemicals.[3][4] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[3] For tasks with a higher risk of splashing, a chemically resistant apron may be necessary. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][5] If a respirator is required, a NIOSH-approved model with an organic vapor cartridge should be used.[6] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle Ethanone, 2-fluoro-1-(3-pyridinyl)- in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Some related compounds are light-sensitive, so storage in an amber vial or a dark location is recommended.[9][10]
Disposal Plan:
-
Waste Classification: As a halogenated organic compound, waste containing Ethanone, 2-fluoro-1-(3-pyridinyl)- should be classified as hazardous.[5][11]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[11][12] Do not mix with non-halogenated waste to prevent costly disposal procedures.[13]
-
Disposal Route: Dispose of chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[14] Do not pour down the drain.[3][5]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15-20 minutes, holding the eyelids open.[15][16] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing.[17] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][18] If irritation persists, seek medical attention.[8]
-
Inhalation: Move the person to fresh air.[19] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[2] Seek immediate medical attention.[8]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[7]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[11]
-
Clean the spill area with a suitable solvent, and then wash with soap and water.
Visual Workflow for Safe Handling and Emergency Response
The following diagram outlines the key steps for safely handling Ethanone, 2-fluoro-1-(3-pyridinyl)- and the appropriate actions to take in an emergency.
Caption: Workflow for handling Ethanone, 2-fluoro-1-(3-pyridinyl)-.
References
- 1. 33284-21-8|2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. chemstock.ae [chemstock.ae]
- 8. fishersci.com [fishersci.com]
- 9. How To [chem.rochester.edu]
- 10. ossila.com [ossila.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. What to Do If You Get a Chemical in Your Eye - First Aid Steps - Specialty Vision [specialty.vision]
- 16. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 17. gpnotebook.com [gpnotebook.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
